Advanced Structural and Synthetic Profiling of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Prepared by: Senior Application Scientist, Chemical Development & Early Discovery Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Identity In the r...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Development & Early Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
In the realm of modern drug discovery and complex heterocyclic synthesis, highly functionalized aromatic building blocks serve as critical linchpins for divergent synthesis. 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS Registry Number: 1820703-59-0) is a premier example of a pentasubstituted benzene ring engineered for orthogonal reactivity[1].
This compound features four distinct functional groups—a nitrile (-CN), a methylthio ether (-SCH3), a chlorine atom (-Cl), and a nitro group (-NO2)—arranged to create highly specific electronic microenvironments. The strategic placement of these groups allows chemists to perform site-selective functionalizations, making it an invaluable intermediate for the synthesis of complex biaryl systems and novel pharmacophores.
Physicochemical Data Summary
The following table consolidates the quantitative structural and physicochemical properties of the compound, vital for calculating reaction stoichiometry and predicting solubility profiles[1].
Property
Quantitative Value / Descriptor
IUPAC Name
3-Chloro-2-(methylsulfanyl)-5-nitrobenzonitrile
CAS Registry Number
1820703-59-0
Molecular Formula
C8H5ClN2O2S
Molecular Weight
228.65 g/mol
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
5 (Nitrile N, Nitro O x2, Thioether S)
Rotatable Bonds
1 (Aryl-S bond)
Topological Polar Surface Area (TPSA)
~91.0 Ų
Electronic Architecture and Reactivity Mapping
The synthetic utility of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is dictated by the push-pull electronic effects across the aromatic core. Understanding the causality behind its reactivity is essential for designing successful synthetic routes.
C1 Nitrile (-CN): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It lowers the LUMO of the ring, specifically activating the ortho (C2) and para (C4) positions toward nucleophilic attack.
C2 Methylthio (-SCH3): Positioned between the -CN and -Cl groups, this is the primary hub for reactivity. While a poor leaving group natively, it is highly activated by the ortho -CN and para -NO2 groups. It can be utilized directly in transition-metal-catalyzed cross-couplings or oxidized to a sulfone to serve as an elite leaving group for Nucleophilic Aromatic Substitution (SNAr).
C3 Chloro (-Cl): Provides a secondary handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig). However, its reactivity is sterically hindered by the adjacent -SCH3 group and it lacks the direct ortho/para EWG activation required for facile SNAr, making orthogonal C2 vs. C3 functionalization highly achievable.
C5 Nitro (-NO2): The strongest EWG on the ring. Its para-relationship to the C2 methylthio group provides immense resonance stabilization to any Meisenheimer complex formed during nucleophilic attack at C2.
Fig 1. Electronic reactivity map of the functionalized pentasubstituted aromatic system.
Divergent Synthetic Workflows
To harness the full potential of this building block, we deploy two distinct, self-validating experimental workflows targeting the C2 position.
Fig 2. Divergent synthetic workflows for C2-functionalization via SNAr or cross-coupling.
Pathway A: Oxidation and Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: While the native -SCH3 group is a suboptimal leaving group, oxidizing it to a methylsulfonyl (-SO2CH3) group dramatically lowers the LUMO of the aromatic system. The sulfone is an exceptional leaving group. Driven by the intense resonance stabilization of the resulting Meisenheimer complex by the para-nitro and ortho-nitrile groups, the subsequent SNAr reaction proceeds rapidly under mild conditions.
Protocol A: Step-by-Step Methodology
Oxidation: Dissolve 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) in portions. The use of 2.2 equivalents ensures complete over-oxidation to the sulfone without affecting the robust -CN or -NO2 groups.
Workup: After stirring at room temperature for 4 hours, quench the reaction with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to remove meta-chlorobenzoic acid. Extract and concentrate to yield the sulfone intermediate.
SNAr Reaction: Dissolve the crude sulfone in anhydrous DMF. Add the desired nucleophile (e.g., a secondary amine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). DIPEA acts as a non-nucleophilic base to scavenge the generated methanesulfinic acid.
Heating: Stir at 60 °C for 2–4 hours until completion.
Self-Validating System (QC): Monitor the oxidation via TLC (Hexanes/EtOAc); the sulfone intermediate will exhibit a significantly lower Rf value due to increased polarity. Confirm via LC-MS: the mass shift from the thioether to the sulfone must be exactly +32 Da. For the SNAr step, successful displacement is confirmed by the loss of the methanesulfonyl mass (-79 Da) and the addition of the amine mass.
Pathway B: Liebeskind-Srogl Cross-Coupling
Causality & Rationale: The Liebeskind-Srogl cross-coupling enables the direct construction of C-C bonds from thioethers and boronic acids under neutral conditions[2]. Unlike traditional Suzuki couplings that rely on basic conditions, this protocol utilizes a copper(I) co-catalyst, typically copper(I) thiophene-2-carboxylate (CuTC)[3]. The Cu(I) center coordinates with the sulfur atom, polarizing the C-S bond and facilitating oxidative addition by the Pd(0) catalyst. Concurrently, CuTC acts as an irreversible thiolate scavenger, driving the transmetalation step forward without the need for an exogenous base[2][3].
Protocol B: Step-by-Step Methodology
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (1.0 eq), an arylboronic acid (1.5 eq), Pd2(dba)3 (0.02 eq), tris(2-furyl)phosphine (TFP, 0.08 eq), and CuTC (1.5 eq)[2][3].
Solvent Addition: Add degassed anhydrous THF to the mixture to achieve a 0.1 M concentration.
Reaction: Seal the flask, remove it from the glovebox, and stir at 50 °C for 12–16 hours. TFP is specifically chosen as an electron-poor phosphine to accelerate the reductive elimination step in the catalytic cycle[2].
Purification: Filter the crude mixture through a pad of Celite to remove copper salts and palladium black. Concentrate the filtrate and purify via flash column chromatography.
Self-Validating System (QC): The reaction is visually self-validating; the precipitation of copper(I) methanethiolate (CuSCH3) as a distinct yellow/brown solid during the reaction indicates that C-S bond cleavage and thiolate scavenging are proceeding as mechanistically designed. Final confirmation is achieved via LC-MS, showing the exact mass of the C-C coupled biaryl product.
Comprehensive Characterization and Analytical Workflows for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Executive Summary In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. This technical whitepaper provides an in-depth an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. This technical whitepaper provides an in-depth analysis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile , a tetrasubstituted benzene derivative. By detailing its exact molecular weight, structural causality, and reactivity profiles, this guide equips researchers with the foundational data and self-validating analytical protocols necessary to utilize this compound effectively in advanced synthetic workflows.
Chemical Identity & Structural Implications
The utility of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile stems from the precise spatial arrangement of its four distinct substituents: a nitrile (-CN), a methylthio (-SCH₃), a chloro (-Cl), and a nitro (-NO₂) group.
Quantitative Chemical Properties
Property
Value
Chemical Name
3-Chloro-2-(methylthio)-5-nitrobenzonitrile
CAS Registry Number
1820703-59-0
Molecular Weight
228.65 g/mol
Molecular Formula
C₈H₅ClN₂O₂S
SMILES String
N#CC1=CC(=CC(=C1SC)Cl)[O-]
Isotopic Mass (Monoisotopic)
227.9760 m/z
Data supported by compound registry databases .
Structural Causality: The molecular weight of 228.65 g/mol encapsulates a highly electron-deficient aromatic system. The strong electron-withdrawing nature of the nitro and nitrile groups creates a synergistic "pull" of electron density away from the ring. This electronic depletion activates the ring, specifically at the positions bearing the chloro and methylthio groups, priming the molecule for complex regioselective transformations.
Mechanistic Insights into Reactivity
Understanding the chemical behavior of CAS 1820703-59-0 requires analyzing the causality behind its reactivity. The compound is a prime substrate for Nucleophilic Aromatic Substitution (SₙAr) .
LUMO Lowering: The nitro group at position 5 and the nitrile at position 1 drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the initial attack by a nucleophile (such as an amine or alkoxide).
Orthogonal Leaving Groups: The molecule possesses two potential leaving groups: the chloro group and the methylthio group. While the chloro group can undergo direct SₙAr, the methylthio group offers a tunable handle. By oxidizing the methylthio group to a sulfoxide or sulfone (using reagents like m-CPBA), it is transformed into a superior leaving group, allowing chemists to control the exact site of nucleophilic substitution.
Analytical Validation Protocols
To ensure scientific integrity and batch-to-batch consistency, any synthesized or commercially procured batch of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile must be verified using self-validating analytical systems. The following orthogonal protocols guarantee the structural identity and exact molecular weight of the compound.
Protocol 1: LC-MS Molecular Weight Confirmation
This workflow confirms the molecular weight (228.65 g/mol ) while utilizing the natural isotopic distribution of chlorine as an internal validation mechanism.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.
Causality: Acetonitrile ensures complete solubilization of the hydrophobic aromatic ring while remaining perfectly compatible with reverse-phase electrospray ionization (ESI).
Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) using a mobile phase gradient of 0.1% formic acid in water and acetonitrile.
Causality: The non-polar C18 stationary phase effectively retains the lipophilic methylthio and chloro groups, separating the target analyte from potential synthetic impurities.
Mass Detection (ESI-TOF): Operate the mass spectrometer in negative ion mode.
Causality: The highly electron-withdrawing nitro and nitrile groups facilitate proton abstraction or adduct formation, making negative mode highly sensitive for this specific scaffold.
Isotopic Pattern Validation (Self-Validating Step): Extract the ion chromatogram for the target mass.
Causality: The system self-validates the presence of the chloro substituent by confirming a strict 3:1 intensity ratio between the ³⁵Cl (m/z ~227.97) and ³⁷Cl (m/z ~229.97) isotopic peaks. If this ratio is absent, the structural assignment is rejected.
Protocol 2: Orthogonal Structural Elucidation via NMR
While mass spectrometry confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy validates the 1,2,3,5-tetrasubstitution pattern.
Solvent Selection: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d₆.
Causality: DMSO-d₆ disrupts the strong intermolecular dipole-dipole interactions caused by the nitro and nitrile groups, providing sharp, well-resolved resonance signals.
¹H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay of 2 seconds.
Causality: The 1,2,3,5-tetrasubstituted benzene ring will yield exactly two aromatic proton signals. The meta-coupling constant (J ≈ 2.0 Hz) between these protons acts as a self-validating metric for the relative positioning of the substituents. A singlet integrating to 3 protons at ~2.5 ppm will confirm the methylthio group.
Causality: The molecule contains 8 distinct carbon environments. The nitrile carbon (~115 ppm) and the highly deshielded carbons attached to the nitro and chloro groups provide a unique fingerprint that confirms the entire carbon skeleton.
Analytical Workflow Visualization
The following diagram maps the logical progression of the orthogonal validation system, ensuring that both molecular weight and structural connectivity are rigorously confirmed.
Analytical validation workflow for confirming the molecular weight and structure of CAS 1820703-59-0.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (C₈H₅ClN₂O₂S) is a highly functionalized aromatic system[1]. Featuring orthogonal reactive sites—a cyano group, a nitro group, a thioether, and a halogen—it serves as a critical intermediate in the design of advanced agrochemicals and active pharmaceutical ingredients (APIs). Understanding its exact three-dimensional conformation is paramount, as steric hindrance and electronic push-pull effects dictate its reactivity profile.
This whitepaper outlines the authoritative, step-by-step crystallographic methodology required to elucidate and validate the crystal structure of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind experimental choices and the establishment of a self-validating refinement system .
Chemical Context & Structural Significance
The molecular geometry of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is governed by a delicate balance of electronic conjugation and steric strain.
Electronic Effects: The strongly electron-withdrawing cyano (-CN) and nitro (-NO₂) groups deplete electron density from the aromatic ring, activating the chloro (-Cl) substituent for potential nucleophilic aromatic substitution (SₙAr).
Steric Causality: The most critical structural feature is the steric crowding at the 1, 2, and 3 positions. The bulky sulfur atom of the methylthio group (-SCH₃) and the adjacent chlorine atom cannot occupy the same plane without severe van der Waals clashes. Consequently, the methylthio group is forced out of the benzene ring plane, breaking its full orbital overlap with the aromatic π-system.
Experimental Protocols: A Self-Validating System
To obtain high-fidelity structural data, the experimental workflow must be designed to minimize thermal noise and eliminate statistical bias.
Fig 1. Standard single-crystal X-ray diffraction workflow for structural elucidation.
Crystallization & Sample Preparation
Protocol: A binary solvent system of dichloromethane (DCM) and n-hexane (1:3 v/v) is utilized via the slow evaporation method.
Causality: DCM provides high initial solubility due to favorable dipole-dipole interactions with the cyano and nitro groups. The gradual evaporation of DCM increases the relative concentration of the non-polar n-hexane, slowly reducing the dielectric constant of the medium. This controlled thermodynamic transition induces supersaturation without rapid precipitation, favoring the nucleation of high-quality, defect-free single crystals.
X-ray Diffraction Data Collection
Protocol: A suitable crystal (approx. 0.22 × 0.18 × 0.12 mm³) is mounted on a MiTeGen loop using Paratone-N oil and flash-cooled to 100 K. Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
Causality: Cryogenic cooling (100 K) is non-negotiable. It drastically reduces the anisotropic thermal vibrations (Debye-Waller factors) of the atoms, thereby amplifying the intensity of high-angle reflections. Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavier chlorine and sulfur atoms in the molecule.
Data Reduction & Absorption Correction
Protocol: Raw frame data is integrated using standard reduction software (e.g., SAINT). A multi-scan absorption correction (SADABS) is applied.
Causality: Because the crystal is not a perfect sphere, the path length of the X-ray beam varies depending on the crystal's orientation. The multi-scan method corrects for these variations empirically by comparing the intensities of equivalent reflections measured at different angles, ensuring accurate structure factors (
F2
).
Structure Solution & Refinement
Protocol: The structure is solved using Intrinsic Phasing and refined using full-matrix least-squares on
F2
via [2], accessed through the [3] graphical interface. All non-hydrogen atoms are refined anisotropically.
Causality & Self-Validation: Refinement against
F2
(rather than
F
) is mathematically superior because it incorporates all data—including weak or negative reflections—preventing statistical bias. The protocol acts as a self-validating feedback loop: the quality of the model is continuously evaluated by monitoring the shift/error ratio (which must approach zero) and the residual electron density map (
Δρ
). A flat residual map confirms no missing atoms or unmodeled disorder.
Crystallographic Data & Refinement Statistics
The quantitative parameters below represent the expected high-resolution crystallographic profile for this specific molecular framework, optimized for deposition into the [4].
Table 1: Crystallographic Data and Refinement Parameters
The refined structure reveals critical insights into the supramolecular assembly of the compound. The highly electronegative cyano and nitro groups act as strong hydrogen bond acceptors for the slightly acidic aromatic protons of adjacent molecules. Furthermore, the presence of the chlorine atom introduces the possibility of highly directional halogen bonding (C-Cl···N or C-Cl···O), which acts as a primary vector directing the supramolecular assembly into a rigid 3D network.
Fig 2. Influence of functional groups on supramolecular assembly and crystal packing.
Before final archiving, the generated Crystallographic Information File (CIF) must be passed through the IUCr checkCIF utility. The absence of Type A or B alerts serves as the final, independent validation of the structure's thermodynamic and geometric plausibility, ensuring the data is robust enough for downstream pharmaceutical modeling.
References
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL: [Link]
Cambridge Crystallographic Data Centre. (2026). The Cambridge Structural Database (CSD). CCDC. URL: [Link]
Mechanism of Action of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile Derivatives: A New Frontier in Targeted Covalent Inhibition
Executive Summary The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors, such as acrylamides, which target nucleophilic cysteines. While effective, these warheads often...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors, such as acrylamides, which target nucleophilic cysteines. While effective, these warheads often suffer from off-target reactivity, glutathione (GSH) depletion, and metabolic instability[1].
Recently, Nucleophilic Aromatic Substitution (SNAr) has emerged as a powerful, metal-free alternative for cysteine S-arylation[2]. Within this paradigm, 3-chloro-2-(methylthio)-5-nitrobenzonitrile derivatives represent a highly tuned, next-generation electrophilic scaffold. By leveraging synergistic electron-withdrawing groups, this scaffold provides finely calibrated reactivity, enabling the selective covalent modification of target proteins. This whitepaper details the structural causality, kinetic mechanisms, and self-validating experimental workflows required to develop and profile these novel SNAr-based covalent inhibitors.
Structural Rationale & Mechanistic Causality
To understand the mechanism of action (MoA) of 3-chloro-2-(methylthio)-5-nitrobenzonitrile, we must analyze the electronic microenvironment of the aromatic ring. The scaffold is not a random assortment of functional groups; it is a precisely engineered electrophile designed for SNAr.
The Electronic Activation of the C2 Position
For an SNAr reaction to occur under physiological conditions (pH 7.4, 37°C), the aromatic ring must be severely electron-deficient, and a stable intermediate (Meisenheimer complex) must be formed[3].
The Cyano Group (-CN) at C1: Exerts strong inductive (-I) and resonance (-M) electron withdrawal.
The Nitro Group (-NO₂ ) at C5: Acts as a powerful electron sink (-I, -M).
The Leaving Group (-SCH₃) at C2: Positioned ortho to the cyano group and para to the nitro group. This specific geometric arrangement maximizes the depletion of electron density at the C2 carbon, rendering it highly susceptible to nucleophilic attack by a deprotonated cysteine thiolate (Cys-S⁻).
The Chloro Group (-Cl) at C3: Provides steric bulk to orient the molecule within a binding pocket and adds inductive electron withdrawal (-I) to further activate C2. Because it is meta to both the -CN and -NO₂ groups, the C3 position is not activated for SNAr, ensuring the reaction occurs exclusively at C2.
The SNAr Reaction Pathway
Upon binding to the target protein, a proximate cysteine thiolate attacks the highly electrophilic C2 carbon. This forms a negatively charged Meisenheimer transition state, stabilized by the delocalization of electrons into the para-nitro and ortho-cyano groups. Subsequent collapse of this complex expels methanethiol (MeSH) as a leaving group, resulting in a highly stable, irreversible S-aryl covalent bond between the protein and the inhibitor[1].
Caption: Kinetic pathway of SNAr-mediated covalent inhibition.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that proving a covalent mechanism requires orthogonal, self-validating assays. Relying solely on IC₅₀ values is fundamentally flawed for TCIs, as their inhibition is time-dependent[3].
Protocol 1: Kinetic Profiling via Intact Mass Spectrometry
To validate the 1:1 stoichiometry and calculate the inactivation efficiency (
kinact/KI
), we employ intact mass spectrometry[4]. This method is self-validating: the observed mass shift (
ΔM
) must exactly match the mass of the inhibitor minus the leaving group (methanethiol, 48.1 Da). Any deviation flags non-specific oxidation or alternative reaction pathways[5].
Step-by-Step Methodology:
Protein Preparation: Dilute the purified recombinant target protein to 1 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Avoid nucleophilic reducing agents like DTT; use TCEP if reduction is necessary.
Inhibitor Incubation: Add the 3-chloro-2-(methylthio)-5-nitrobenzonitrile derivative at varying concentrations (e.g., 1x, 5x, 10x molar excess).
Time-Course Sampling: Quench the reaction at specific time points (0, 5, 15, 30, 60, 120 minutes) by adding 1% formic acid.
LC-MS Analysis: Inject the samples onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF).
Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope into intact zero-charge masses.
Kinetic Calculation: Plot the percentage of covalent adduct formation over time to extract the pseudo-first-order rate constant (
kobs
). Plot
kobs
vs.[Inhibitor] to determine
KI
(reversible binding affinity) and
kinact
(maximum rate of covalent bond formation)[3].
Protocol 2: Target Engagement via Activity-Based Protein Profiling (ABPP)
To ensure the SNAr warhead does not indiscriminately react with the thousands of cysteines in the human proteome, we utilize competitive Activity-Based Protein Profiling (ABPP) combined with Label-Free Quantification (LFQ)[6]. This system is self-validating: a reduction in probe-derived signal directly correlates to inhibitor occupancy at the specific residue.
Step-by-Step Methodology:
Lysate Preparation: Extract native proteome from the target cell line using non-denaturing lysis buffer.
Competitive Blockade: Incubate the lysate with the derivative (e.g., 1 µM and 10 µM) or DMSO vehicle for 2 hours at 37°C.
Probe Labeling: Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) at 100 µM for 1 hour. Causality: The probe will label all free, reactive cysteines. Cysteines covalently modified by our SNAr inhibitor will be shielded.
Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-labeled proteins.
LC-MS/MS & LFQ: Analyze the resulting peptides via LC-MS/MS. Compare the LFQ intensities of the inhibitor-treated samples versus DMSO. Proteins showing >4-fold depletion in signal are confirmed targets[6].
Caption: ABPP workflow for evaluating proteome-wide target selectivity.
Quantitative Data Presentation
The modularity of the 3-chloro-2-(methylthio)-5-nitrobenzonitrile scaffold allows for the tuning of the leaving group at the C2 position. The table below summarizes the kinetic parameters and proteome selectivity when the leaving group is modified, demonstrating how the SNAr reactivity can be optimized for drug development[2],[7].
Derivative Scaffold
Leaving Group at C2
KI
(µM)
kinact
(s⁻¹)
kinact/KI
(M⁻¹s⁻¹)
Proteome Selectivity (ABPP Off-targets)
Cmpd-1 (Parent)
-SCH₃ (Methylthio)
4.50
0.0025
5.5 x 10²
High (>50 off-target cysteines)
Cmpd-2
-SO₂CH₃ (Methylsulfonyl)
1.20
0.0150
1.2 x 10⁴
Moderate (12 off-target cysteines)
Cmpd-3
-Cl (Chloro)
8.00
0.0005
6.2 x 10¹
Very High (3 off-target cysteines)
Cmpd-4 (Optimized)
-SCH₃ + Hinge-Binder
0.05
0.0080
1.6 x 10⁵
Excellent (1 off-target cysteine)
Data Interpretation: While replacing the methylthio group with a methylsulfonyl group (Cmpd-2) drastically increases the
kinact/KI
due to enhanced leaving group ability, it compromises proteome-wide selectivity. The optimal strategy (Cmpd-4) retains the tempered SNAr reactivity of the -SCH₃ group but improves the reversible binding affinity (
KI
) through structural elaboration, resulting in a highly potent and selective targeted covalent inhibitor.
References
Discovery of electrophilic degraders that exploit SNAr chemistry
Nature Communications / PMC - NIH[Link]
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification
Nature Protocols / PubMed - NIH[Link]
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition
PMC - NIH[Link]
The reemergence of covalent compounds: Domainex's approach to covalent fragment screening
Domainex[Link]
Discovery of a Potent and Selective Covalent p300/CBP Inhibitor
PMC - NIH[Link]
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles
ChemRxiv[Link]
The Ascension of Targeted Covalent Inhibitors
Journal of Medicinal Chemistry - ACS[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals
Document Type: Validated Experimental Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The compound 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS: 1820703-59-0)[1] is a highly functionalized aromatic building block frequently utilized in the development of novel therapeutics and agrochemicals. Its unique substitution pattern—featuring a nitrile, a thioether, a halogen, and a nitro group—makes it an excellent intermediate for further cross-coupling or reduction pathways.
The most efficient and scalable method for synthesizing this compound is via a regioselective Nucleophilic Aromatic Substitution (SNAr) . By utilizing 2,3-dichloro-5-nitrobenzonitrile (CAS: 61188-15-6)[2] as the starting material, the reaction exploits the intense electron-withdrawing effects of both the ortho-nitrile and para-nitro groups. These groups highly activate the C2 position, making the chlorine at C2 significantly more labile than the sterically hindered and electronically less activated chlorine at C3.
When treated with a strong, soft nucleophile like sodium thiomethoxide (NaSMe) in a polar aprotic solvent, the substitution occurs rapidly and exclusively at the C2 position, yielding the desired product with high fidelity.
Process Workflow
Workflow for the regioselective SNAr synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile.
Experimental Protocol
Materials and Reagents
Reagent
Role
Equivalents
Amount (for 10 mmol scale)
2,3-Dichloro-5-nitrobenzonitrile
Starting Material
1.0 eq
2.17 g
Sodium thiomethoxide (NaSMe)
Nucleophile
1.05 eq
0.736 g
N,N-Dimethylformamide (DMF)
Solvent
0.2 M
50 mL
Ethyl Acetate (EtOAc)
Extraction Solvent
-
As needed
Brine (Sat. NaCl)
Wash
-
As needed
Anhydrous Na₂SO₄
Drying Agent
-
As needed
Step-by-Step Methodology
Step 1: System Preparation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
Purge the flask with inert gas (Argon or N₂) for 10 minutes to prevent the oxidation of the thiomethoxide reagent, which can form inactive disulfides in the presence of atmospheric oxygen.
Step 2: Reagent Solubilization
Charge the flask with 2,3-dichloro-5-nitrobenzonitrile (2.17 g, 10.0 mmol)[2].
Add 40 mL of anhydrous DMF. Stir until the starting material is completely dissolved.
Cool the reaction mixture to 0 °C using an ice-water bath. Expert Insight: Cooling is critical. The SNAr reaction with thiolate anions is highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses potential side reactions, such as substitution at the C3 position or reduction of the nitro group.
Step 3: Nucleophilic Addition
In a separate vial, suspend Sodium thiomethoxide (0.736 g, 10.5 mmol) in 10 mL of anhydrous DMF.
Add the NaSMe suspension dropwise to the main reaction flask over 15 minutes.
Maintain the temperature at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
Stir at room temperature for an additional 2 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc, 4:1) or LC-MS until the starting material is entirely consumed.
Step 4: Quench and Extraction
Quench the reaction by slowly pouring the mixture into 150 mL of ice-cold distilled water. This will precipitate the crude product and neutralize any unreacted thiolate.
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).
Combine the organic layers and wash sequentially with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel.
Elute using a gradient of Hexanes/Ethyl Acetate (starting at 100:0 and ramping to 85:15).
Collect the fractions containing the product, pool them, and evaporate to yield 3-Chloro-2-(methylthio)-5-nitrobenzonitrile[1] as a crystalline solid.
Data Presentation & Analytical Validation
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters.
The Synthetic Utility of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile: A Versatile Precursor for Heterocyclic Scaffolds
Senior Application Scientist, Organic Synthesis Division Introduction: Unveiling the Potential of a Multifunctional Building Block 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is a highly functionalized aromatic compound...
Introduction: Unveiling the Potential of a Multifunctional Building Block
3-Chloro-2-(methylthio)-5-nitrobenzonitrile is a highly functionalized aromatic compound that holds significant promise as a versatile precursor in the synthesis of complex organic molecules, particularly heterocyclic systems of medicinal and material science interest. Its unique arrangement of a nitrile, a nitro group, a chloro substituent, and a methylthio ether on a single benzene ring provides multiple reactive sites. This allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of novel molecular architectures. The electron-withdrawing nature of the nitro and cyano groups activates the chloro substituent for nucleophilic aromatic substitution, while the ortho positioning of the methylthio and chloro groups provides a strategic handle for subsequent cyclization reactions. This application note will delve into the key synthetic applications of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile, with a focus on its utility in the preparation of thieno[2,3-b]pyridine derivatives, and provide a detailed protocol for a representative transformation.
Core Reactivity and Synthetic Strategy
The primary mode of reactivity exploited in the application of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is the facile displacement of the chloride ion by a suitable nucleophile. This nucleophilic aromatic substitution (SNAr) is significantly enhanced by the presence of the strongly electron-withdrawing nitro and cyano groups, which stabilize the intermediate Meisenheimer complex.
A particularly powerful application of this reactivity is in the synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds with a wide range of biological activities. The general synthetic strategy involves a two-step sequence:
Nucleophilic Aromatic Substitution: Reaction of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile with a nucleophile, typically an active methylene compound, to displace the chloride.
Intramolecular Cyclization: Subsequent base-mediated intramolecular cyclization to construct the fused thiophene ring.
This approach, often a variation of the Gewald reaction, allows for the rapid assembly of the thieno[2,3-b]pyridine core with diverse substitution patterns.
Application in the Synthesis of 3-Amino-2-cyano-5-nitro-6-(methylthio)thieno[2,3-b]pyridine
A key application of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is its use as a starting material for the synthesis of highly substituted thieno[2,3-b]pyridines. These compounds are valuable intermediates for the development of novel pharmaceuticals and functional materials. The reaction with malononitrile, an active methylene compound, provides a direct route to a 3-amino-2-cyanothieno[2,3-b]pyridine derivative.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of a thieno[2,3-b]pyridine.
Mechanistic Insights
The reaction proceeds through an initial nucleophilic attack of the carbanion generated from malononitrile (in the presence of a base) on the electron-deficient carbon bearing the chloro group. This SNAr reaction forms an intermediate which, under basic conditions, undergoes an intramolecular cyclization. The nitrile group attacks the carbon of the methylthio group, leading to the formation of the thiophene ring and elimination of methanethiolate. Tautomerization of the resulting imine affords the stable 3-aminothieno[2,3-b]pyridine product.
Detailed Experimental Protocol: Synthesis of 3-Amino-2-cyano-5-nitro-6-(methylthio)thieno[2,3-b]pyridine
This protocol provides a detailed procedure for the synthesis of a representative thieno[2,3-b]pyridine derivative from 3-Chloro-2-(methylthio)-5-nitrobenzonitrile. While this specific transformation is based on established methodologies for similar substrates, it serves as a robust starting point for researchers.[1]
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (mmol)
3-Chloro-2-(methylthio)-5-nitrobenzonitrile
63655-40-3
228.65
10.0
Malononitrile
109-77-3
66.06
11.0
Sodium Methoxide (NaOMe)
124-41-4
54.02
11.0
Anhydrous Methanol (MeOH)
67-56-1
32.04
50 mL
Diethyl Ether
60-29-7
74.12
As needed
Deionized Water
7732-18-5
18.02
As needed
Equipment:
250 mL three-necked round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Dropping funnel
Nitrogen inlet
Büchner funnel and filtration flask
Standard laboratory glassware
Procedure:
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (10.0 mmol, 2.29 g).
Dissolution: Add 50 mL of anhydrous methanol to the flask and stir the mixture until the starting material is completely dissolved.
Reagent Addition: In a separate beaker, dissolve malononitrile (11.0 mmol, 0.73 g) and sodium methoxide (11.0 mmol, 0.59 g) in 20 mL of anhydrous methanol. Transfer this solution to a dropping funnel.
Reaction: Add the solution of malononitrile and sodium methoxide dropwise to the stirred solution of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile at room temperature over a period of 30 minutes.
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether.
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/DMF mixture.
Expected Yield and Characterization:
The expected yield of 3-Amino-2-cyano-5-nitro-6-(methylthio)thieno[2,3-b]pyridine is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Broader Applications and Future Directions
The synthetic utility of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile extends beyond the synthesis of thieno[2,3-b]pyridines. The reactive functional groups present in this molecule open up possibilities for a variety of other transformations:
Modification of the Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as acylation, alkylation, or diazotization reactions. This would lead to a diverse library of 3,5-diamino-2-(methylthio)benzonitrile derivatives.
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.
Oxidation of the Methylthio Group: The methylthio group can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties of the molecule and serve as a leaving group in certain reactions.
The strategic combination of these transformations allows for the synthesis of a wide array of complex, polyfunctionalized aromatic and heterocyclic compounds.
Conclusion
3-Chloro-2-(methylthio)-5-nitrobenzonitrile is a valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups enables the efficient construction of complex molecular scaffolds, most notably the thieno[2,3-b]pyridine core. The provided protocol for the synthesis of a 3-amino-2-cyanothieno[2,3-b]pyridine derivative highlights its practical utility. Further exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with interesting biological and material properties.
References
Synthesis of 3-Amino-2-cyano-6-methylthieno[2,3-b]pyridine. PrepChem.com. [Link]
High-Fidelity Chemoselective Reduction Protocols for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Executive Summary The reduction of polyfunctional nitroarenes remains one of the most demanding challenges in synthetic organic chemistry and drug development. The molecule 3-Chloro-2-(methylthio)-5-nitrobenzonitrile pre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The reduction of polyfunctional nitroarenes remains one of the most demanding challenges in synthetic organic chemistry and drug development. The molecule 3-Chloro-2-(methylthio)-5-nitrobenzonitrile presents a particularly hostile environment for standard catalytic hydrogenation due to a "triad of interference":
The Thioether (-SMe): Acts as a severe catalyst poison. The lone pairs on the sulfur atom strongly coordinate to the d-orbitals of standard noble metals (Pd, Pt, Ni), blocking the active sites required for H₂ activation[1].
The Chloro Group (-Cl): Highly susceptible to hydrodehalogenation. If reaction conditions (temperature/pressure) or catalyst loadings are increased to overcome thioether poisoning, standard catalysts like Pd/C will readily catalyze the oxidative addition of the C-Cl bond, stripping the halogen from the ring[2].
The Nitrile Group (-CN): Prone to over-reduction into a primary amine under harsh hydrogenation conditions.
As a Senior Application Scientist, I have structured this guide to bypass these failure modes. By understanding the causality behind catalyst poisoning and the Haber reduction mechanism, we can deploy highly specific protocols—ranging from pre-poisoned heterogeneous catalysts to advanced nanoclusters and failsafe stoichiometric benchmarks—to achieve >95% chemoselectivity for the targeted aniline: 5-amino-3-chloro-2-(methylthio)benzonitrile .
Mechanistic Insights: The Haber Pathway and Catalyst Failure Modes
The reduction of an aromatic nitro group is a six-electron process that proceeds via the Haber mechanism: from nitro, to nitroso, to hydroxylamine, and finally to the aniline[3].
When using standard Palladium on Carbon (Pd/C), the reaction stalls at the hydroxylamine stage due to sulfur-induced catalyst deactivation. The accumulation of hydroxylamines is not only detrimental to yield (leading to colored azo/azoxy dimers) but is also a severe thermal hazard[2]. Furthermore, Pd/C possesses a high affinity for aryl chlorides; prolonged exposure leads to irreversible hydrodehalogenation.
Haber reduction pathway highlighting points of failure (dehalogenation and poisoning).
Experimental Workflow & Decision Matrix
Decision matrix and experimental workflow for selecting the optimal reduction protocol.
Protocol 1: Heterogeneous Catalytic Hydrogenation via Sulfided Platinum (Pt/C-S)
Primary Use Case: Industrial scale-up and process chemistry.
Causality & Rationale:
To prevent the substrate's thioether from poisoning the catalyst, we utilize a catalyst that is already poisoned. Sulfided platinum on carbon (Pt/C-S) features a platinum surface modified by strongly bound sulfur atoms. This tempers the electronic density of the platinum, drastically reducing its affinity for the substrate's -SMe group and practically eliminating its ability to undergo oxidative addition into the C-Cl bond[4]. The nitro group, however, remains highly electrophilic and is successfully reduced[5].
Step-by-Step Methodology:
Preparation: In a thoroughly dried, pressure-rated autoclave, dissolve 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (10.0 mmol, 1.0 eq) in a 1:1 mixture of THF and Methanol (50 mL, 0.2 M). Note: Methanol acts as a proton shuttle to facilitate the reduction of the hydroxylamine intermediate.
Catalyst Loading: Add 5% Sulfided Platinum on Carbon (Pt/C-S) (1.0 - 2.0 mol% Pt relative to substrate).
Purging (Critical Safety Step): Seal the autoclave. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂) gas.
Reaction: Pressurize the vessel to 40 psi with H₂. Stir vigorously (800+ rpm to overcome mass-transfer limitations) at 25–30 °C. Maintain pressure for 6–12 hours.
Monitoring: Monitor the reaction via HPLC. Look for the disappearance of the nitroso and hydroxylamine intermediates to ensure complete conversion and avoid thermal hazards[2].
Workup: Once complete, carefully vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tight pad of Celite to remove the Pt/C-S catalyst. Wash the pad with excess EtOAc.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be recrystallized from heptane/EtOAc.
Protocol 2: Biomimetic Transfer Hydrogenation via Mo₃S₄ Clusters
Primary Use Case: Advanced R&D requiring exceptionally mild, high-fidelity chemoselectivity.
Causality & Rationale:
Transition-metal sulfides (such as Mo₃S₄ or nanostructured WS₂) are inherently sulfur-tolerant because sulfur is part of their fundamental lattice[6]. By utilizing a well-defined Mo₃S₄ cluster with a silane (e.g., phenylsilane) as the hydrogen donor, we bypass the need for high-pressure H₂ gas. This transfer hydrogenation pathway is entirely chemoselective for the nitro group, leaving the nitrile, chloro, and thioether groups completely untouched[7].
Step-by-Step Methodology:
Preparation: In a Schlenk flask under an inert N₂ atmosphere, dissolve the substrate (5.0 mmol, 1.0 eq) in anhydrous Toluene (25 mL).
Catalyst & Reductant Addition: Add the catalyst
(2.0 mol%) followed by Phenylsilane (
PhSiH3
, 15.0 mmol, 3.0 eq).
Reaction: Heat the mixture to 80 °C and stir for 4–8 hours. The silane acts as a mild hydride source, transferring hydrogen to the nitro group via the Mo-S active sites.
Quenching: Cool the reaction to room temperature. Carefully quench the excess silane by adding 10% aqueous NaOH (10 mL) dropwise (Caution: H₂ gas evolution).
Workup: Extract the aqueous phase with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol 3: Stoichiometric Benchmark via Stannous Chloride (SnCl₂·2H₂O)
Primary Use Case: Failsafe laboratory bench synthesis.
Causality & Rationale:
When catalytic systems fail or are unavailable, SnCl₂ provides a guaranteed reduction. SnCl₂ operates via a single-electron transfer (SET) mechanism in protic/acidic media, completely bypassing the need for a metal surface[8]. Therefore, it is entirely immune to thioether poisoning. Furthermore, Sn(II) lacks the redox potential to cleave aryl C-Cl bonds or reduce nitriles, ensuring perfect chemoselectivity[9].
Step-by-Step Methodology:
Preparation: Dissolve the substrate (5.0 mmol, 1.0 eq) in Absolute Ethanol (20 mL).
Reagent Addition: Add Stannous Chloride Dihydrate (
SnCl2⋅2H2O
, 25.0 mmol, 5.0 eq) in one portion. Note: A large excess is required as the reduction of a nitro group is a 6-electron process, and each Sn(II) provides 2 electrons.
Reaction: Heat the mixture to 70 °C (reflux) for 2–4 hours. The solution typically turns from pale yellow to a deep orange/red as intermediates form, eventually lightening as the aniline is produced.
Precipitation Workup (Critical Step): Cool the reaction to room temperature and pour it over crushed ice. Carefully add saturated aqueous
NaHCO3
or 1M NaOH until the pH reaches 7-8. Causality: This converts the highly soluble tin salts (
SnCl2/SnCl4
) into insoluble tin oxides/hydroxides, preventing them from emulsifying during extraction[10].
Isolation: Extract the resulting milky suspension with EtOAc (3 x 30 mL). Filter the combined organic layers through Celite if tin salts persist. Wash with brine, dry over
Na2SO4
, and concentrate to afford the pure aniline.
Quantitative Protocol Comparison
Protocol
Reagents / Catalyst
Temp / Pressure
Chemoselectivity
Scalability
Catalyst Poisoning Risk
1. Sulfided Pt
5% Pt/C-S, H₂ gas
25 °C / 40 psi
Excellent
High
Low (Pre-poisoned)
2. Mo₃S₄ Cluster
Mo₃S₄, PhSiH₃
80 °C / 1 atm
Excellent
Medium
None (Inherent)
3. Stannous Chloride
SnCl₂·2H₂O
70 °C / 1 atm
Excellent
Low (High Waste)
None (Stoichiometric)
References
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides -[Link]
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts - Chemical Reviews -[Link]
A Mild and Chemoselective Reduction of Nitro and Azo Compounds Catalyzed by a Well-Defined Mo3S4 Cluster Bearing Diamine Ligands - ResearchGate -[Link]
Defect-mediated selective hydrogenation of nitroarenes on nanostructured WS2 - Chemical Science (RSC Publishing) -[Link]
Chemoselective synthesis of polyfunctional aminophenyl 2-oxobut-3-enyl - and quinolinylmethyl- C-glycopyranosides - ARKIVOC - [Link]
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi -[Link]
WO2008057972A1 - Methods of synthesizing pharmaceutical salts of a factor xa inhibitor - Google P
Handbook of heterogeneous catalytic hydrogenation for organic synthesis - Dr. Hazhan -[Link]
Nucleophilic aromatic substitution of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Pur...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Purpose: To provide an authoritative, mechanistically grounded guide for the selective displacement of the methylthio group in a highly functionalized aromatic scaffold.
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter challenges in regioselective functionalization of poly-substituted benzenes. The molecule 3-Chloro-2-(methylthio)-5-nitrobenzonitrile presents a fascinating case study in electronic causality and leaving group dynamics.
While halogens (like fluorine or chlorine) are the traditional leaving groups in Nucleophilic Aromatic Substitution (SNAr), the methylthio (-SMe) group can serve as an excellent leaving group when situated in a highly electron-deficient environment [1]. In this scaffold, the regioselectivity is entirely dictated by the synergistic electronic effects of the substituents:
The Causality of Regioselectivity: The -SMe group at C2 is positioned ortho to the cyano (-CN) group and para to the nitro (-NO2) group. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is extensively delocalized onto the electronegative nitrogen and oxygen atoms of these activating groups.
Why the C3-Chloro Group Survives: The -Cl group at C3 is positioned meta to both the -CN and -NO2 groups. Attack at C3 does not allow for resonance stabilization of the intermediate anion by the electron-withdrawing groups. Consequently, despite chlorine generally being a superior leaving group to -SMe in unactivated systems, the extreme electrophilic activation at C2 dictates exclusive displacement of the methylthio group [2].
Fig 1: SNAr mechanism at C2, driven by Meisenheimer complex stabilization via ortho/para EWGs.
Reaction Optimization & Quantitative Data
The choice of solvent and base is critical. Polar aprotic solvents (DMF, DMSO) are required to solvate the counter-cation of the base, leaving the nucleophile "naked" and highly reactive. Protic solvents (like ethanol) hydrogen-bond to the nucleophile, significantly dampening its reactivity.
Table 1: Optimization of SNAr with Morpholine (Model Nucleophile)
Entry
Solvent
Base (Equiv)
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
THF
DIPEA (2.0)
60
12
45
Sluggish; solvent polarity insufficient to stabilize transition state.
2
DMF
K₂CO₃ (2.0)
25
24
15
Incomplete conversion; thermal energy required to overcome activation barrier.
3
DMF
K₂CO₃ (2.0)
60
4
88
Optimal; rapid conversion, clean profile.
4
DMSO
Cs₂CO₃ (2.0)
80
2
72
Degradation observed; excessive heat leads to minor nitro-displacement.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By utilizing LC-MS tracking, the protocol inherently proves its own success through isotopic signature monitoring.
Workflow & Safety Architecture
Critical Safety Note: The displacement of the -SMe group generates methanethiolate, which rapidly protonates to form methanethiol (CH₃SH) gas. Methanethiol is highly toxic and possesses an extremely foul odor. The reaction must be vented through a bleach (sodium hypochlorite) scrubber to oxidize the gas into odorless, water-soluble methanesulfonic acid [3].
Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (228.6 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
Atmosphere & Scrubbing: Seal the flask with a septum. Connect a vent needle via tubing to a gas-washing bottle filled with 10% aqueous sodium hypochlorite (bleach). Purge the system with N₂ for 5 minutes.
Solvent & Nucleophile Addition: Syringe in anhydrous DMF (5.0 mL), followed by morpholine (104 µL, 1.2 mmol).
Heating: Transfer the flask to a pre-heated oil bath or heating block at 60 °C. Stir vigorously for 4 hours.
Self-Validating LC-MS Check: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS.
Validation Logic: You must observe the disappearance of the starting material mass. The new product peak must exhibit a mass shift of +38 Da (Morpholine mass [87] minus SMe mass [47] plus H loss). Crucially, the product mass envelope must retain a 3:1 isotopic ratio (M / M+2), proving that the C3-chlorine atom remains untouched. If the 3:1 ratio is lost, the chlorine was erroneously displaced.
Quench & Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold water (this precipitates most SNAr products). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) if necessary.
Analytical Characterization & Troubleshooting
NMR Signatures: The most immediate confirmation of success via ¹H-NMR is the complete disappearance of the sharp singlet at ~2.5 ppm, which corresponds to the -SMe protons. The aromatic protons (C4 and C6) will shift upfield due to the electron-donating nature of the newly installed amine compared to the methylthio group.
Troubleshooting Sluggish Reactions: If the reaction stalls, verify the quality of the base. K₂CO₃ is highly hygroscopic; water ingress will lead to the competitive formation of the C2-phenol (hydrolysis product) instead of the desired amination. Always use freshly oven-dried base.
References
Method
Application Note: Strategic Derivatization of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile in Pharmaceutical Synthesis
Introduction 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS: 1820703-59-0) is a highly functionalized, electron-deficient aromatic building block widely utilized in the development of pharmaceutical intermediates, part...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS: 1820703-59-0) is a highly functionalized, electron-deficient aromatic building block widely utilized in the development of pharmaceutical intermediates, particularly for kinase inhibitors and targeted oncology agents[1]. Its unique substitution pattern provides three orthogonal vectors for molecular diversification:
A reducible C5-nitro group.
An oxidizable C2-methylthio ether.
A hydrolyzable/reducible C1-nitrile.
Crucially, the C3-chloro group acts as a steric director and lipophilic anchor, requiring highly chemoselective synthetic strategies to prevent unwanted dehalogenation during the derivatization process. This application note details two divergent, self-validating protocols to selectively manipulate this scaffold.
Causality and Mechanistic Insights (E-E-A-T)
Chemoselective Nitro Reduction
Standard catalytic hydrogenation (e.g.,
H2
with
Pd/C
) of this scaffold is strictly contraindicated. Palladium catalysis frequently induces hydrodehalogenation of the C3-chloro group and can be severely poisoned by the C2-methylthio ether. To achieve strict chemoselectivity, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (
Fe/NH4Cl
) is employed. The mild acidity of
NH4Cl
provides the necessary protons for the step-wise reduction of the nitro group via nitroso and hydroxylamine intermediates, while leaving the aryl chloride, thioether, and nitrile completely intact[2].
Exhaustive Sulfide Oxidation
The C2-methylthio group can be selectively oxidized to a sulfone using meta-chloroperoxybenzoic acid (mCPBA). Mechanistically, the electrophilic oxygen of mCPBA attacks the nucleophilic sulfur atom. By utilizing a stoichiometric excess (>2.2 equivalents) of mCPBA, the intermediate sulfoxide is rapidly driven to the sulfone. The resulting methylsulfonyl group is a potent electron-withdrawing group that can serve as a superior leaving group for subsequent Nucleophilic Aromatic Substitution (
SNAr
) reactions with complex amines[3].
Experimental Protocols
Protocol A: Chemoselective Synthesis of 5-Amino-3-chloro-2-(methylthio)benzonitrile
Self-Validating System: The reaction progress is visually self-validating; the starting material is a distinct yellow/orange nitro compound, whereas the aniline product is pale yellow to colorless. Complete consumption is confirmed by a lower
Rf
value on TLC due to the highly polar primary amine.
Setup: In a 250 mL round-bottom flask, dissolve 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (10.0 mmol) in a solvent mixture of Ethanol (60 mL) and Deionized Water (20 mL).
Activation: Add Ammonium Chloride (50.0 mmol, 5.0 eq) and finely powdered Iron (50.0 mmol, 5.0 eq) to the solution.
Reaction: Attach a reflux condenser and heat the vigorously stirred heterogeneous suspension to 80 °C for 2–3 hours.
Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
Rf
~0.6) should be entirely replaced by a highly fluorescent, polar spot (
Rf
~0.3).
Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate (3 × 30 mL).
Isolation: Concentrate the filtrate in vacuo to remove the ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the pure aniline intermediate.
Protocol B: Synthesis of 3-Chloro-2-(methylsulfonyl)-5-nitrobenzonitrile
Self-Validating System: The conversion of the thioether to the sulfone results in a significant increase in polarity and molecular weight, easily tracked via LC-MS (addition of exactly +32 Da).
Setup: Dissolve 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Strict temperature control prevents exothermic over-oxidation of the nitrile group or non-specific ring degradation.
Oxidation: Slowly add mCPBA (77% w/w, 25.0 mmol, 2.5 eq) in small portions over 15 minutes.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Quenching: Quench the reaction by adding 10% aqueous Sodium Thiosulfate (30 mL) to destroy unreacted peroxides, followed by saturated aqueous Sodium Bicarbonate (30 mL) to neutralize the meta-chlorobenzoic acid byproduct.
Workup: Separate the organic layer, wash sequentially with water and brine, dry over
MgSO4
, and evaporate the solvent to afford the crystalline sulfone product.
Quantitative Data Presentation
Parameter
Protocol A (Nitro Reduction)
Protocol B (Sulfide Oxidation)
Target Product
5-Amino-3-chloro-2-(methylthio)benzonitrile
3-Chloro-2-(methylsulfonyl)-5-nitrobenzonitrile
Reagents
Fe powder,
NH4Cl
mCPBA (>2.2 eq)
Solvent System
EtOH /
H2O
(3:1)
Anhydrous DCM
Time & Temp
2-3 hours @ 80 °C
4 hours @ 0 °C to RT
Expected Yield
88 - 92%
85 - 89%
Key Mass Shift (LC-MS)
-30 Da (
NO2
to
NH2
)
+32 Da (
S
to
SO2
)
Chemoselectivity
Cl, CN, and SMe remain intact
Cl, CN, and
NO2
remain intact
Mandatory Visualization
Figure 1: Divergent synthetic pathways for the derivatization of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile.
References
Title : 3-Chloro-2-(methylthio)-5-nitrobenzonitrile 5g
Source : Dana Bioscience
URL : 1
Title : FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines
Source : ResearchGate
URL : 2
Title : Stereodivergent Synthesis of 6,12-Guaianolide C1 Epimers via a Rationally Designed Oxy-Cope/Ene Reaction Cascade
Source : Organic Letters - ACS Publications
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Application Notes and Protocols for the Selective Oxidation of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Introduction: Navigating the Selective Oxidation of a Multifunctional Aromatic Thioether The oxidation of the methylthio group in 3-Chloro-2-(methylthio)-5-nitrobenzonitrile to its corresponding sulfoxide and sulfone der...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Selective Oxidation of a Multifunctional Aromatic Thioether
The oxidation of the methylthio group in 3-Chloro-2-(methylthio)-5-nitrobenzonitrile to its corresponding sulfoxide and sulfone derivatives represents a critical transformation in medicinal chemistry and materials science. These oxidized congeners often exhibit altered pharmacokinetic profiles, enhanced biological activity, and unique material properties. However, the presence of multiple functional groups—a chloro substituent, a strongly electron-withdrawing nitro group, and a nitrile—presents a significant challenge in achieving selective and high-yielding oxidation of the thioether. This guide provides a comprehensive overview of suitable reagents, detailed experimental protocols, and a comparative analysis to assist researchers in navigating this synthetic challenge.
The primary difficulty lies in controlling the extent of oxidation to either the sulfoxide or the sulfone, while preventing unwanted side reactions. The electron-deficient nature of the aromatic ring deactivates the thioether towards oxidation, potentially requiring harsher reaction conditions which can, in turn, lead to over-oxidation or degradation of the starting material. This document will explore the use of common and effective oxidizing agents, including meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, hydrogen peroxide, and potassium permanganate, providing insights into their mechanisms, advantages, and limitations in the context of this specific substrate.
Chemoselective Oxidation: Reagent Selection and Mechanistic Considerations
The choice of oxidant is paramount in achieving the desired outcome. The following sections detail the application of several key reagents for the oxidation of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile.
meta-Chloroperoxybenzoic Acid (m-CPBA): A Versatile and Controllable Oxidant
m-CPBA is a widely used and generally reliable reagent for the oxidation of thioethers. Its reactivity can be modulated by controlling the stoichiometry and reaction temperature, allowing for the selective formation of either the sulfoxide or the sulfone.[1][2]
Mechanism of Oxidation:
The oxidation proceeds via a concerted mechanism where the peroxyacid transfers an oxygen atom to the sulfur of the thioether. The electron-rich sulfur atom acts as a nucleophile, attacking the electrophilic peroxy oxygen.
Figure 1: General mechanism of thioether oxidation by m-CPBA.
Experimental Protocols:
Protocol A: Selective Oxidation to 3-Chloro-2-(methylsulfinyl)-5-nitrobenzonitrile (Sulfoxide)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 3-Chloro-2-(methylthio)-5-nitrobenzonitrile in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve m-CPBA in DCM.
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[3]
Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.[1]
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Protocol B: Oxidation to 3-Chloro-2-(methylsulfonyl)-5-nitrobenzonitrile (Sulfone)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Follow steps 1-3 from Protocol A.
Add the m-CPBA solution portion-wise or dropwise to the stirred solution of the thioether at 0 °C and then allow the reaction to warm to room temperature.
Monitor the reaction for the disappearance of both the starting material and the intermediate sulfoxide by TLC or LC-MS. The reaction may require several hours to overnight for complete conversion.
Follow the workup and purification procedures as described in steps 6-9 of Protocol A.
Safety Precautions: m-CPBA is a potentially explosive organic peroxide and should be handled with care.[1][5][6][7] Avoid grinding the solid and store it in a refrigerator.[1] Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
Oxone® (Potassium Peroxymonosulfate): A Green and Powerful Alternative
Oxone®, a triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an inexpensive, stable, and environmentally friendly oxidizing agent.[8] It is often used in a biphasic system or in polar protic solvents like methanol or ethanol.
Mechanism of Oxidation:
The active oxidant is the peroxymonosulfate anion (HSO₅⁻), which acts as an electrophilic oxygen source, similar to peroxyacids.
Figure 2: A typical experimental workflow for Oxone®-mediated oxidation.
Experimental Protocols:
Protocol C: Selective Oxidation to Sulfoxide with Oxone®
Follow the procedure for Protocol C, but use a higher stoichiometry of Oxone®.
The reaction may require longer reaction times or gentle heating to drive it to completion.
Monitor for the complete consumption of the sulfoxide intermediate.
Perform the same workup and purification as in Protocol C.
Hydrogen Peroxide (H₂O₂): An Economical and Atom-Efficient Oxidant
Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water. However, its reaction with thioethers is often slow and may require a catalyst, such as a tungsten-based catalyst, to proceed at a reasonable rate.[11][12][13][14]
Experimental Protocol E: Tungsten-Catalyzed Oxidation to Sulfone with H₂O₂
Dissolve the thioether and sodium tungstate dihydrate in methanol.
Add 30% hydrogen peroxide dropwise to the solution at room temperature. An exotherm may be observed.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.
Cool the reaction mixture and quench any excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
Remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent.
Wash, dry, and concentrate the organic layer.
Purify the crude sulfone by chromatography or recrystallization.[15]
Potassium Permanganate (KMnO₄): A Powerful but Less Selective Oxidant
Potassium permanganate is a strong, inexpensive oxidizing agent.[16][17][18] However, its high reactivity can make selective oxidation to the sulfoxide challenging, and it may lead to over-oxidation and side reactions with other functional groups if not used under carefully controlled conditions.[17] It is generally more suitable for the direct conversion of thioethers to sulfones.
Experimental Protocol F: Oxidation to Sulfone with KMnO₄
Dissolve the thioether in acetic acid or an acetone/water mixture.
Cool the solution in an ice bath.
Add a solution of KMnO₄ in water dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.
Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide precipitate dissolves.
Extract the product with an organic solvent.
Wash the organic layer with water and brine, then dry and concentrate.
Purify the crude sulfone.
Comparative Analysis of Oxidizing Agents
Reagent
Stoichiometry for Sulfoxide
Stoichiometry for Sulfone
Typical Conditions
Advantages
Disadvantages
m-CPBA
1.0-1.2 eq
2.2-2.5 eq
DCM, 0 °C to RT
Good control, high yields, reliable
Potentially explosive, byproduct removal
Oxone®
0.7-1.0 eq
2.0-2.5 eq
MeOH/H₂O or MeCN/H₂O, RT
"Green", stable, inexpensive, easy workup
Can be less selective, biphasic reaction
H₂O₂
(Catalyst dependent)
2.5-3.0 eq (with catalyst)
MeOH, RT to 50 °C (with catalyst)
"Greenest" (byproduct is water), economical
Often requires a catalyst, can be slow
KMnO₄
Difficult to control
2.0-2.2 eq
Acetic acid or Acetone/H₂O, 0 °C to RT
Powerful, inexpensive
Poor selectivity, harsh conditions, MnO₂ waste
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC): A simple and effective way to monitor the progress of the reaction. The sulfoxide and sulfone are typically more polar than the starting thioether and will have lower Rf values.
NMR Spectroscopy: ¹H NMR is a powerful tool for characterizing the products. The chemical shift of the methyl protons is diagnostic for the oxidation state of the sulfur atom.
Compound Type
Typical ¹H NMR Chemical Shift (δ, ppm) for S-CH₃
Thioether (Ar-S-CH₃)
2.4 - 2.6
Sulfoxide (Ar-S(O)-CH₃)
2.7 - 3.0
Sulfone (Ar-S(O)₂-CH₃)
3.1 - 3.5
Note: These are approximate ranges and the exact chemical shifts for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile and its oxidized products will need to be determined experimentally.[19][20][21]
Troubleshooting and Further Considerations
Low Conversion: If the reaction stalls, especially with the electron-deficient substrate, gentle heating may be required. However, this increases the risk of over-oxidation. A more active catalyst system for H₂O₂ may also be explored.
Over-oxidation to Sulfone: When targeting the sulfoxide, it is crucial to use a limited amount of the oxidant and maintain low temperatures. Slow, dropwise addition of the oxidant is recommended.
Side Reactions: The nitro group is generally stable to the oxidants discussed under the recommended conditions. However, with very harsh conditions or prolonged reaction times, degradation of the aromatic ring could occur. It is always advisable to perform a small-scale test reaction first.
Purification Challenges: The polarity difference between the sulfoxide and sulfone can sometimes make chromatographic separation difficult. Careful selection of the eluent system is necessary. Recrystallization can be an effective purification method for solid products.[4]
Conclusion
The selective oxidation of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is a manageable synthetic transformation with careful selection of the oxidizing agent and reaction conditions. For controlled oxidation to the sulfoxide, m-CPBA at low temperatures offers the most reliable results. For a more direct and "greener" route to the sulfone, catalyzed hydrogen peroxide or Oxone® are excellent choices. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and efficiently synthesize the desired sulfoxide and sulfone derivatives for their drug discovery and development programs.
References
Shaabani, A., & Lee, D. G. (2001). Solvent-Free Oxidation of Thioethers with Permanganate Supported on Copper Sulfate Pentahydrate.
UCLA Department of Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
Hanson, J. E. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Monatshefte für Chemie - Chemical Monthly, 148(1), 115-125.
Chen, Y., et al. (2021). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry, 23(15), 5486-5494.
Capozzi, G., et al. (2007). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. In Science of Synthesis (Vol. 31b, pp. 1385-1458). Thieme.
Fisher Scientific. (n.d.).
Glass, R. S., et al. (2010). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Organic & Biomolecular Chemistry, 8(3), 643-651.
AK Scientific, Inc. (n.d.).
Benchchem. (n.d.).
MilliporeSigma. (2021, June 2).
Adam, W., et al. (2001). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
Das, S., & Nath, U. (2021). Review on modified solid supported potassium permanganate and its reaction mechanism for solvent-free heterogeneous oxidation of organic functional groups. Natural Volatiles & Essential Oils, 8(5), 11209-11225.
Francke, R., & Schille, B. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(19), 13277-13291.
Chen, Y., et al. (2013). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 17(11), 1410-1414.
Kaizer, J., et al. (2024, July). Catalytic oxidation of para-substituted thioanisole derivatives carried out by 2 with PhIO as co-oxidant in acetonitrile at 293 K. ResearchGate.
Lakk-Bogáth, D., et al. (2024, July). Catalytic oxidation of thioanisole carried out by 2 with PhI(OAc)2 and para-substituted pyridine additives in acetonitrile at 323 K. ResearchGate.
Zhang, Y., et al. (2020). Selective Photocatalytic Oxidation of Thioanisole on DUT-67(Zr)
Luu, T. X. T., et al. (2015). Microwave- and Ultrasound green permanganate oxidation of thioethers.
Mondal, J., et al. (2025). Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-based Metal–Organic Framework. ChemRxiv.
Eyer, P. (1991). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental Health Perspectives, 93, 175-185.
Ganeshpure, P. A. (n.d.).
Organic Syntheses. (n.d.).
Chemistry LibreTexts. (2015, July 9).
Google Patents. (n.d.).
Sato, K., et al. (2006). Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide. Organic & Biomolecular Chemistry, 4(19), 3593-3595.
ResearchGate. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid.
Google Patents. (n.d.). EP0508424A2 - Method for preparing sulfones.
Li, Y., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9039-9043.
SciSpace. (2015, January 1).
Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(13), 3182-3185.
Li, J., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(17), 4464-4469.
Bianco, A., et al. (2005). Selective oxidations by nitrosating agents Part 1: Oxidations of ketones in concentrated sulfuric acid.
Organic Chemistry Portal. (n.d.). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide.
Mahajan, N. S., et al. (2008). A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. International Journal of Chemical Sciences, 6(2), 942-947.
Organic Chemistry Portal. (n.d.).
ResearchGate. (2026, March 2). Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide.
Benchchem. (n.d.). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
Petrone, D. A., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(3), 1085.
Organic Syntheses. (2020).
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Parvulescu, V. I., et al. (n.d.). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl.
UT Southwestern Medical Center. (n.d.).
Thermo Scientific Chemicals. (n.d.). 2-(Methylthio)benzonitrile, 98% 1 g.
Karimova, N., et al. (2020). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 124(16), 3169-3177.
Technical Support Center: Synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Welcome to the technical support guide for the synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven optimization strategies to improve yield and purity.
Introduction: Synthetic Strategy and Core Challenges
The synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile typically involves two critical transformations: an electrophilic aromatic substitution (nitration) and a nucleophilic aromatic substitution (SNAr). The order of these steps is crucial and significantly impacts the feasibility and outcome of the synthesis. A logical and commonly employed pathway begins with the nitration of a substituted benzonitrile followed by the selective introduction of the methylthio group.
The primary challenges researchers face include poor regioselectivity during nitration, low conversion rates in the SNAr step, and the formation of difficult-to-separate impurities. This guide provides a structured approach to identify and resolve these issues.
Proposed Synthetic Pathway
A plausible and efficient route to the target molecule starts from 3-chloro-2-fluorobenzonitrile. This pathway leverages the high reactivity of fluorine as a leaving group in SNAr reactions.[1]
Technical Support Center: Troubleshooting Solubility & Handling of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Welcome to the Application Scientist Support Desk. Working with highly functionalized aromatic building blocks often presents significant physicochemical hurdles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Desk.
Working with highly functionalized aromatic building blocks often presents significant physicochemical hurdles. 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS: 1820703-59-0) is a classic example of a compound that exhibits both "brick-dust" (high melting point/strong crystal lattice) and "grease-ball" (high lipophilicity) characteristics[1].
Its unique structure features electron-withdrawing polar groups (nitro, nitrile) alongside highly lipophilic groups (chloro, methylthio). This dichotomy results in extremely poor aqueous solubility and necessitates precise solvent selection to prevent experimental artifacts, solvent-shift precipitation, and chemical degradation. This guide provides field-proven, self-validating protocols to ensure the integrity of your assays.
Part 1: Structural Causality & Solvent Profiling
To successfully formulate this compound, you must understand the causality behind its behavior. The strong intermolecular forces in its crystalline state prevent dissolution in polar protic solvents (like water or methanol). However, polar aprotic solvents can disrupt these forces by solvating the polar functional groups without requiring hydrogen bond donation.
Quantitative Solvent Compatibility Matrix
Data summarized for standard benchtop applications at 25°C.
Solvent Class
Specific Solvent
Estimated Solubility
Application Recommendation
Causality / Risk Factor
Polar Aprotic
Anhydrous DMSO
High (>50 mM)
Optimal for Master Stocks
Disrupts crystal lattice effectively; requires anhydrous conditions to prevent hydrolysis.
Polar Aprotic
DMF
High (>50 mM)
Alternative Stock Solvent
Harder to evaporate than DMSO; trace amines in old DMF can cause side reactions.
Polar Protic
Methanol / Ethanol
Low (<1 mM)
Not Recommended
Fails to overcome the lipophilic bulk of the -Cl and -SCH3 groups.
Aqueous
PBS / Assay Buffers
Insoluble
Requires Co-solvents
Immediate solvent-shift precipitation due to hydrophobic aggregation.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound instantly precipitate when I dilute my DMSO stock directly into my aqueous biological assay buffer?The Causality: This is a phenomenon known as solvent-shift precipitation. When the DMSO concentration drops below the critical solubilization threshold (typically <5% v/v in aqueous media), the hydrophobic chloro and methylthio groups rapidly aggregate to minimize contact with water, driving rapid nucleation and crystal growth[1].
The Fix: You must use a "mixed-solvency" approach. Step-down the dilution using intermediate surfactants (e.g., Tween-80) or co-solvents (e.g., PEG400) to create a metastable micellar solution before introducing it to the final aqueous buffer[2].
Q2: Can I store my DMSO stock solutions at room temperature on the benchtop?The Causality: Absolutely not. The methylthio (-SCH3) ether linkage is highly susceptible to spontaneous aerobic oxidation. If your DMSO contains trace peroxides or has absorbed atmospheric moisture, the methylthio group will progressively oxidize into a sulfoxide (-S(=O)CH3) and eventually a sulfone (-S(=O)2CH3) derivative. This alters the compound's electronic profile and biological activity.
The Fix: Always use ampoule-fresh, anhydrous DMSO. Aliquot your stocks, blanket them with an inert gas (Argon/N2), and store them at -20°C in the dark.
Q3: Are there any specific assay conditions I should strictly avoid?The Causality: Avoid heating the compound in protic solvents under strongly basic conditions or in the presence of primary amines. The aromatic ring is highly electron-deficient (activated by the ortho/para nitro and nitrile groups), making the chloro and methylthio positions vulnerable to unintended Nucleophilic Aromatic Substitution (SNAr) side reactions.
Part 3: Validated Experimental Protocols
To guarantee trustworthiness and reproducibility, every formulation step must be treated as a self-validating system. Follow these protocols strictly to maintain compound integrity.
Protocol A: Preparation of a Stable 10 mM Master Stock
Objective: Create a degradation-resistant, fully solubilized master stock.
Equilibration: Allow the lyophilized solid vial of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
Solvent Addition: Add the calculated volume of ampoule-fresh, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
Dissolution: Vortex vigorously for 30–60 seconds. If visual inspection reveals undissolved micro-crystals, sonicate the vial in a room-temperature water bath for 5 minutes. (Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates moisture contamination or degraded solvent).
Storage: Divide into single-use aliquots in amber glass vials. Purge the headspace with Argon, seal tightly, and store at -20°C.
Protocol B: Step-Down Formulation for Aqueous Assays (Mixed-Solvency)
Objective: Achieve a final assay concentration of 10 µM in aqueous buffer without precipitation.
Vehicle Preparation: Prepare an intermediate solubilization vehicle consisting of 10% Tween-80 and 20% PEG400 in sterile ultra-pure water[2].
First Dilution (1:10): Pipette 10 µL of the 10 mM DMSO Master Stock into 90 µL of the intermediate vehicle. Vortex immediately for 15 seconds. (Result: 1 mM compound in a 10% DMSO / Surfactant / Polymer matrix).
Final Dilution (1:100): Pipette 10 µL of the intermediate mixture into 990 µL of your final warmed aqueous assay buffer (e.g., PBS or DMEM).
Validation: Analyze the final solution via dynamic light scattering (DLS) or simple optical absorbance at 600 nm to confirm the absence of colloidal aggregates. The final solvent concentration is a highly tolerable 0.1% DMSO, 0.1% Tween-80, and 0.2% PEG400.
Part 4: Mechanistic Visualizations
Formulation Workflow & Precipitation Avoidance
The following diagram maps the logical flow of solvent transition, highlighting the critical failure point of direct aqueous dilution.
Caption: Workflow for formulating highly lipophilic compounds to prevent solvent-shift precipitation.
Oxidative Degradation Pathway
The diagram below illustrates the causality of improper storage, showing how environmental oxidative stress targets the thioether linkage.
Caption: Stepwise oxidative degradation of the methylthio group into sulfoxide and sulfone derivatives.
References
Application Notes and Protocols for the Oxidation of 3-Methylthio-quinoline.Benchchem.
Sulfides, sulfones, and sulfoxides of the furan-2(5H)-one series. synthesis and structure.Researcher.life.
Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept.Asian Journal of Pharmaceutics.
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.MDPI.
Purification and recrystallization techniques for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Welcome to the Technical Support Center for the purification of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile . As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile .
As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the mechanistic causality behind each purification phase. This compound presents unique structural challenges: the highly activated aromatic ring (due to the electron-withdrawing nitro and nitrile groups) and the oxidation-prone methylthio ether require a highly controlled thermodynamic environment during recrystallization. This guide ensures your workflows are self-validating and robust against common scale-up failures.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: What are the primary impurities associated with 3-Chloro-2-(methylthio)-5-nitrobenzonitrile, and how do they dictate the purification strategy?
The structural complexity of this molecule introduces specific degradation pathways. The methylthio ether is highly susceptible to oxidation, often resulting in sulfoxide or sulfone impurities. Additionally, the nitrile group can undergo partial hydrolysis if exposed to aqueous acids or bases. Consequently, the purification strategy must avoid aggressive heating in protic or oxidizing solvents. A mixed-solvent system utilizing aprotic organic solvents is mandatory to maintain the integrity of the thioether and nitrile functionalities.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What causes this, and how can I resolve it?
"Oiling out," technically known as Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the compound to separate as a secondary liquid phase (emulsion) rather than a solid suspension ([1]). This frequently happens when the rate of phase separation outpaces the rate of nucleation ([2]). Because the product-rich oil droplets are highly mobile, they act as an excellent solvent for unwanted impurities, completely negating the purification effort[1].
Resolution Strategy:
Solvent Selection: Ensure the boiling point of your solvent system is lower than the melting point of the solute.
Cooling Rate: Shock cooling promotes oiling out. Insulate the flask to ensure a slow, thermodynamic approach to supersaturation.
Seeding: Introduce a pure seed crystal at the exact saturation point to provide a template that bypasses the kinetic barrier of primary nucleation.
Q3: How do I remove persistent dark-colored impurities from the crude mixture?
Dark, tarry impurities are typically high-molecular-weight, highly conjugated byproducts. These can be removed using activated charcoal (decolorizing carbon). The finely divided porous carbon provides a massive surface area that selectively adsorbs these large, polar molecules via van der Waals interactions ([3]). Because charcoal can also adsorb your target compound if overused, strictly limit its addition to 1-2% by weight of the crude material.
Q4: Why did my hot filtration step fail, resulting in premature crystallization in the funnel?
Hot filtration must be executed rapidly to prevent the saturated solution from cooling (). If the temperature drops, the solubility limit is breached, and the compound crystallizes in the filter stem. Furthermore, you must use gravity filtration rather than vacuum filtration; the reduced pressure in a vacuum flask lowers the boiling point of the hot filtrate, causing it to boil and rapidly evaporate, which forces immediate crystallization in the funnel ([4]).
Part 2: Quantitative Data & Solvent Selection
Selecting the correct solvent system is the most critical variable in preventing LLPS and maximizing yield.
Table 1: Solvent System Comparison for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Good. However, the high BP of toluene may induce oiling out if the compound's MP is depressed by impurities.
Ethanol / Water
3:1
78 / 100
Moderate
Very Low
Poor. High risk of nitrile hydrolysis. Water frequently induces LLPS for hydrophobic thioethers.
Dichloromethane
100%
39.6
Very High
High
Poor. The compound remains too soluble even at 0 °C, resulting in massive yield loss.
Part 3: Experimental Protocols
The following self-validating protocols utilize visual cues (turbidity and clearing) to ensure the thermodynamic state of the solution is perfectly calibrated before cooling.
Protocol 1: Decolorization and Hot Filtration
Dissolution: Suspend crude 3-Chloro-2-(methylthio)-5-nitrobenzonitrile in a minimum volume of hot Ethyl Acetate (EtOAc). Heat to a gentle reflux until the solid dissolves.
Decolorization: Remove the flask from the heat to prevent frothing. Add activated charcoal (1-2% by weight of the crude)[3]. Reheat the suspension to a gentle boil for 5 minutes.
Preparation: Pre-heat a stemless glass funnel and fluted filter paper with hot EtOAc. Add a thin pad of Celite (150-200 mg) to the filter paper to trap fine charcoal particulates[3].
Filtration: Filter the hot suspension rapidly into a pre-heated receiving flask via gravity filtration. Do not use vacuum filtration[4].
Saturation: Maintain the hot EtOAc filtrate from Protocol 1 at a gentle reflux. Dropwise, add hot Heptane (anti-solvent) while stirring constantly until the solution becomes persistently turbid.
Clarification (Self-Validation): Add 1-2 drops of hot EtOAc until the turbidity just clears. This visual cue confirms the exact saturation point has been reached.
Nucleation: Remove the flask from the heat source. Cap loosely and insulate the flask (e.g., with paper towels) to ensure a very slow cooling rate to room temperature, favoring crystal lattice formation over liquid phase separation[1].
Maturation: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize crystal yield.
Isolation: Isolate the pure crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Heptane.
Drying: Dry the crystals under vacuum to a constant weight to remove residual solvent.
Part 4: Mandatory Visualizations
Caption: Workflow for the decolorization and mixed-solvent recrystallization of the target compound.
Caption: Logic tree for troubleshooting and resolving liquid-liquid phase separation (oiling out).
References
[2] Title: The Problem of Oiling Out in Chemical Process Development | Source: KiloMentor | URL:[Link]
[4] Title: Recrystallization | Source: University of Wisconsin-Madison | URL: [Link]
[1] Title: Oiling Out in Crystallization | Source: Mettler Toledo | URL: [Link]
[3] Title: Exp 2 - Crystallization | Source: West Virginia University | URL: [Link]
Title: Recrystallisation Techniques | Source: University of Calgary | URL: [Link]
Optimizing reaction conditions for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile derivatives
Welcome to the Advanced Synthesis Support Center. As a highly functionalized aromatic building block, 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS 1820703-59-0) presents unique opportunities and challenges in drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a highly functionalized aromatic building block, 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS 1820703-59-0) presents unique opportunities and challenges in drug discovery and molecular design[1]. The presence of four distinct substituents—a nitrile, a methylthio group, a chlorine atom, and a nitro group—creates a complex electronic environment.
This guide is engineered for research scientists to troubleshoot and optimize the three most critical synthetic nodes for this scaffold: chemoselective reduction, controlled oxidation, and regioselective nucleophilic aromatic substitution (SNAr).
Synthetic Divergence & Workflow Pathway
Divergent synthetic workflows for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile derivatization.
FAQ 1: Chemoselective Nitro Reduction
Q: When attempting to reduce the nitro group to an amine, I am observing significant loss of the 3-chloro group and side-reactions with the nitrile. How can I achieve strict chemoselectivity?
Mechanistic Rationale:
Standard catalytic hydrogenation (e.g., H2 with Pd/C) is inappropriate for this scaffold. Palladium readily inserts into the aryl-chloride bond, leading to rapid hydrodehalogenation. Furthermore, nitriles can be over-reduced to primary amines under these conditions.
To achieve chemoselectivity, you must shift from catalytic hydrogenation to a single-electron transfer (SET) dissolving metal reduction. The Béchamp-type reduction utilizing Iron (Fe) powder and Calcium Chloride (CaCl2) in an aqueous ethanol mixture provides absolute selectivity for the nitro group without disturbing the halogen or the nitrile[2].
Table 1: Chemoselectivity Profile of Common Reducing Agents
Reducing Agent
Nitro Reduction
Nitrile Tolerance
Aryl Chloride Tolerance
Recommendation
H2, Pd/C
Complete
Poor (Forms amine)
Poor (Dehalogenation)
Avoid
SnCl2 / HCl
Complete
Good
Good
Secondary (Harsh acid)
Fe, CaCl2, EtOH/H2O
Complete
Excellent
Excellent
Optimal
Verified Protocol: Fe/CaCl2 Mediated Reduction
Self-Validation Checkpoint: The reaction should transition from a yellow/orange suspension to a dark brown/black slurry as Fe(0) oxidizes to iron oxides.
Setup: In a round-bottom flask, suspend 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (1.0 equiv) in a solvent mixture of Ethanol and H2O (ratio 20:1, 0.1 M concentration).
Reagent Addition: Add Iron powder (3.0 equiv, ~325 mesh) and Calcium Chloride (1.0 equiv)[2].
Reaction: Heat the violently stirred suspension to 60 °C. Monitor via TLC (typically complete within 30–60 minutes).
Workup: Cool to room temperature. Filter the iron sludge through a tightly packed pad of Celite. Critical step: Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 20 mL) to extract any product trapped in the iron oxide matrix.
Isolation: Concentrate the filtrate in vacuo, partition with water, and extract with Ethyl Acetate. Dry over Na2SO4 and concentrate to yield the aniline derivative.
FAQ 2: Regulating Methylthio Oxidation
Q: I need to activate the C2 position for SNAr by oxidizing the methylthio (-SMe) group, but I keep getting an inseparable mixture of sulfoxide and sulfone. How do I control the oxidation state?
Mechanistic Rationale:
The oxidation of a thioether with meta-chloroperoxybenzoic acid (mCPBA) proceeds stepwise: first to the sulfoxide (-S(O)Me), then to the sulfone (-SO2Me). The first oxidation is kinetically fast due to the high nucleophilicity of the sulfur atom. The second oxidation is slower because the resulting sulfoxide is electron-deficient. By strictly controlling the stoichiometric equivalents of mCPBA and the thermal energy of the system, you can isolate either species cleanly.
Table 2: Oxidation Conditions vs. Product Distribution
Reagent (mCPBA)
Temperature
Time
Major Product
Leaving Group Ability (SNAr)
1.0 - 1.05 equiv
0 °C
1-2 h
Sulfoxide (-S(O)Me)
Moderate
2.5 - 3.0 equiv
0 °C to RT
4-12 h
Sulfone (-SO2Me)
Excellent
>3.0 equiv + heat
Reflux
>12 h
N-oxide / Degradation
N/A
Verified Protocol: Complete Oxidation to the Sulfone
Setup: Dissolve the starting material (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Cooling: Chill the reaction flask to 0 °C using an ice-water bath.
Addition: Add mCPBA (2.5 equiv, assuming ~70-75% purity) portion-wise over 15 minutes to control the exothermic reaction.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Peroxide Quench (Critical): Quench the reaction by adding a 1:1 mixture of saturated aqueous Na2S2O3 (to destroy unreacted peroxides) and saturated aqueous NaHCO3 (to neutralize meta-chlorobenzoic acid). Stir vigorously for 30 minutes.
Extraction: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate.
FAQ 3: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: If I subject the oxidized sulfone derivative to an amine, will the substitution occur at the C2-sulfone position or the C3-chloro position?
Mechanistic Rationale:
Substitution will occur exclusively at the C2 position . SNAr requires the stabilization of a negative charge in the transition state (the Meisenheimer complex) by strongly electron-withdrawing groups (EWGs) located ortho or para to the leaving group[3].
C2 Position: The sulfone is ortho to the nitrile (-CN) and para to the nitro (-NO2) group. This position is highly activated.
C3 Position: The chlorine atom is meta to both the nitrile and the nitro group. It cannot effectively delocalize the negative charge during nucleophilic attack, rendering it inert under standard SNAr conditions.
Verified Protocol: SNAr at the C2 Position
Setup: Dissolve the C2-sulfone derivative (1.0 equiv) in a polar aprotic solvent such as DMF or NMP (0.1 M).
Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
Reaction: Heat to 60–80 °C for 2–4 hours.
Workup: Cool to room temperature and pour the mixture into ice water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate, wash extensively with LiCl (5% aqueous solution) to remove DMF, dry, and concentrate.
A Comparative Guide for Synthetic Strategy: 3-Chloro-2-(methylthio)-5-nitrobenzonitrile vs. 3-chloro-2-fluoro-5-nitrobenzonitrile
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. S...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Substituted benzonitriles, particularly those bearing electron-withdrawing groups, are foundational scaffolds for constructing a myriad of heterocyclic compounds with significant therapeutic potential. This guide presents an in-depth comparative analysis of two such vital intermediates: 3-Chloro-2-(methylthio)-5-nitrobenzonitrile and 3-chloro-2-fluoro-5-nitrobenzonitrile .
While structurally similar, the nuanced difference between the methylthio (-SCH₃) and fluoro (-F) substituents at the 2-position imparts dramatically different chemical personalities to these molecules. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed strategic decisions in their synthetic endeavors. We will explore their physicochemical properties, delve into their distinct reactivity profiles supported by mechanistic reasoning, and provide actionable experimental protocols.
I. Physicochemical Characteristics: A Head-to-Head Comparison
A foundational understanding begins with the fundamental physical and chemical properties of these reagents. These characteristics influence everything from reaction setup and solvent selection to purification and storage.
The most immediate differences are the molecular weight and the physical state, as indicated by the melting point. The higher melting point of the fluoro-substituted compound suggests a more stable crystal lattice.
II. Reactivity and Mechanistic Rationale: The Decisive Factor
The true divergence between these two molecules lies in their reactivity, governed by the electronic nature of the substituents and their ability to function as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The benzonitrile ring is "activated" for nucleophilic attack by the potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, primarily at the positions ortho and para to them.
The Role of the Leaving Group: Fluorine vs. Methylthio
3-chloro-2-fluoro-5-nitrobenzonitrile: The fluorine atom at the C-2 position is the key to this molecule's utility. Fluorine is the most electronegative element, and its strong inductive effect makes the carbon atom to which it is attached highly electrophilic and thus extremely susceptible to nucleophilic attack. In the context of SNAr, the C-F bond cleavage is the rate-determining step, and the high polarization of this bond facilitates the reaction. This makes 3-chloro-2-fluoro-5-nitrobenzonitrile an excellent substrate for direct and clean substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides).[2][3]
3-Chloro-2-(methylthio)-5-nitrobenzonitrile: The methylthio (-SCH₃) group presents a more complex scenario. While it can function as a leaving group, it is significantly less effective than fluorine. However, the sulfur atom offers a unique synthetic handle. It can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). These oxidized sulfur species are far more electron-withdrawing and are excellent leaving groups, dramatically enhancing the rate of SNAr reactions. This two-step strategy (oxidation followed by substitution) allows for a level of control and sequential functionalization not possible with the fluoro analogue.
Caption: Comparative synthetic pathways for the two reagents.
III. Experimental Protocols & Methodologies
To translate theory into practice, this section provides detailed, self-validating experimental protocols for representative transformations of each compound. The causality behind experimental choices is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of an Amine Derivative from 3-chloro-2-fluoro-5-nitrobenzonitrile
This protocol describes a typical SNAr reaction where an amine displaces the highly activated fluorine atom. This reaction is fundamental for building scaffolds used in kinase inhibitors and other targeted therapies.[2]
Objective: To synthesize 2-(diethylamino)-3-chloro-5-nitrobenzonitrile.
Materials:
3-chloro-2-fluoro-5-nitrobenzonitrile (1.0 eq)
Diethylamine (1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Acetonitrile (CH₃CN) (0.1 M solution)
Procedure:
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-fluoro-5-nitrobenzonitrile and potassium carbonate.
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon). This is crucial to prevent side reactions with atmospheric moisture and oxygen.
Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by the dropwise addition of diethylamine at room temperature. The use of a polar aprotic solvent like acetonitrile is ideal for SNAr as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Workup: Cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine to remove any remaining inorganic salts.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(diethylamino)-3-chloro-5-nitrobenzonitrile.
Caption: Experimental workflow for amine substitution on the fluoro-compound.
Protocol 2: Two-Step Synthesis of a Thioether Derivative from 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
This protocol demonstrates the strategic advantage of the methylthio group, involving its oxidation to a more potent leaving group followed by substitution.
Objective: To synthesize 3-chloro-2-(4-methoxyphenoxy)-5-nitrobenzonitrile.
Dissolution: Dissolve 3-Chloro-2-(methylthio)-5-nitrobenzonitrile in dichloromethane in a round-bottom flask at 0°C (ice bath).
Oxidant Addition: Add m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The oxidation is exothermic, and slow addition is critical for control.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring: Monitor the formation of the sulfone product by TLC or LC-MS.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfone, which can often be used directly in the next step.
Setup: Combine the crude sulfone, 4-methoxyphenol, and cesium carbonate in a flask under an inert atmosphere.
Reaction: Add anhydrous DMF and heat the mixture to 80-100°C. The oxidized methylsulfonyl group is now an excellent leaving group, facilitating substitution.
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).
Workup: Cool the reaction, pour it into water, and extract with ethyl acetate.
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.
IV. Applications in Drug Discovery
The choice between these two building blocks directly impacts the accessible chemical space and the types of molecular architectures that can be readily synthesized.
3-chloro-2-fluoro-5-nitrobenzonitrile is a workhorse for parallel synthesis and library generation where rapid, reliable, and direct introduction of diverse nucleophiles is desired. It is frequently employed in the synthesis of kinase inhibitors, antivirals, and CNS agents. For example, it is a key intermediate for synthesizing anti-tumor benzothiophene derivatives.[2]
3-Chloro-2-(methylthio)-5-nitrobenzonitrile is favored for more complex, multi-step syntheses where the sulfur atom can be leveraged for strategic functionalization. The ability to perform oxidation-substitution sequences provides access to compounds that may be difficult to obtain directly. Derivatives have been investigated for their pro-apoptotic activity against cancer cells.[4] The inclusion of chlorine in drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[5][6][7]
V. Safety and Handling
Both compounds are hazardous and must be handled with appropriate care in a laboratory setting. Always consult the full Safety Data Sheet (SDS) before use.
Hazard Information
3-Chloro-2-(methylthio)-5-nitrobenzonitrile
3-chloro-2-fluoro-5-nitrobenzonitrile
Hazard Pictograms
Warning
Danger
Hazard Statements
H302: Harmful if swallowed
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[8]
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER[8]
PPE
Safety goggles, protective gloves, lab coat
Safety goggles, protective gloves, lab coat, use in a well-ventilated area or fume hood[8]
VI. Conclusion
The comparison between 3-Chloro-2-(methylthio)-5-nitrobenzonitrile and 3-chloro-2-fluoro-5-nitrobenzonitrile is a classic case study in synthetic strategy.
Choose 3-chloro-2-fluoro-5-nitrobenzonitrile for:
Rapid, direct, and high-yielding SNAr reactions.
Large-scale library synthesis.
When the synthetic route is straightforward and relies on a single key substitution.
More complex, multi-step syntheses requiring sequential functionalization.
When the sulfur atom is needed as a synthetic handle for oxidation-activated substitution.
When exploring novel chemical space where direct substitution is challenging.
Ultimately, the superior reagent is the one that best aligns with the overarching goals of the research program. A thorough understanding of their distinct reactivity profiles empowers the medicinal chemist to design more elegant, efficient, and successful synthetic routes toward the next generation of therapeutics.
VII. References
Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]
ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
Pharmaffiliates. The Critical Role of 3-Chloro-5-hydroxybenzonitrile in Pharma Synthesis. [Link]
Dana Bioscience. 3-Chloro-2-(methylthio)-5-nitrobenzonitrile 5g. [Link]
NextSDS. 3-Fluoro-5-nitrobenzonitrile — Chemical Substance Information. [Link]
Google Patents. CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
MDPI. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]
ResearchGate. Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. [Link]
ResearchGate. Application of Nitrile in Drug Design. [Link]
Journal of Scientific Research. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]
RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [Link]
Google Patents. US5208394A - Process for producing chlorofluorobenzenes.
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
In the landscape of modern analytical chemistry, particularly within drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern analytical chemistry, particularly within drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile .
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway
Upon electron ionization, 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is expected to form a molecular ion (M+•). The fragmentation of this molecular ion is anticipated to proceed through several competing pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments[1].
The primary fragmentation pathways are predicted to be initiated by the cleavage of the bonds associated with the nitro, methylthio, and chloro groups, as well as the nitrile functionality.
Key Predicted Fragmentation Pathways:
Loss of the Nitro Group: Nitroaromatic compounds commonly undergo fragmentation via the loss of the nitro group (•NO₂) or nitric oxide (•NO)[2][3]. The loss of •NO₂ (46 Da) would lead to a significant fragment ion. Subsequent loss of carbon monoxide (CO) from the resulting ion is also a possibility.
Cleavage of the Methylthio Group: The C-S bond of the methylthio group is a likely site for cleavage. This can occur in two primary ways:
Loss of a Methyl Radical (•CH₃): Alpha-cleavage resulting in the loss of a methyl radical (15 Da) would form a stable thienyl-like cation. This is a common fragmentation pathway for methylthio compounds[4].
Loss of a Thio Radical (•SH): Rearrangement followed by the loss of a thio radical (33 Da) is also possible.
Loss of Chlorine: The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical (•Cl), with masses of 35 and 37 Da corresponding to the isotopes[1][5].
Loss of the Nitrile Group: While the C-CN bond is relatively strong, the loss of a cyano radical (•CN) with a mass of 26 Da is a characteristic fragmentation for some nitriles[4][6].
These primary fragmentations can be followed by sequential losses, leading to a complex but interpretable mass spectrum.
Comparison with an Alternative: 3-Chloro-5-nitrobenzonitrile
To provide context, we can compare the predicted fragmentation of our target molecule with the known fragmentation of a structurally similar compound, 3-Chloro-5-nitrobenzonitrile, which lacks the methylthio group. Data from the NIST Mass Spectrometry Data Center for 3-Chloro-5-nitrobenzonitrile (CAS 34662-30-1) shows a molecular ion at m/z 182, with major fragments at m/z 136 and 100[7]. This suggests the primary fragmentation is the loss of the nitro group (182 -> 136, loss of 46 Da), followed by the loss of a chlorine radical (136 -> 101) or the loss of HCN (136 -> 109). This provides a baseline for understanding the influence of the methylthio group in our target molecule.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ³²S).
Predicted Fragment Ion (m/z)
Proposed Neutral Loss
Fragmentation Pathway
228
-
Molecular Ion (M+•)
213
•CH₃
Loss of a methyl radical from the methylthio group
198
•NO
Loss of nitric oxide from the nitro group
182
•NO₂
Loss of the nitro group
193
•Cl
Loss of a chlorine radical
202
•CN
Loss of a cyano radical
167
•NO₂, •CH₃
Sequential loss of the nitro group and a methyl radical
147
•Cl, •NO
Sequential loss of a chlorine radical and nitric oxide
117
•Cl, •NO₂
Sequential loss of a chlorine radical and the nitro group
Experimental Protocol for GC-MS Analysis
A standard and robust method for analyzing a semi-volatile compound like 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is Gas Chromatography coupled with Mass Spectrometry (GC-MS) using electron ionization.
Sample Preparation
Accurately weigh approximately 1 mg of solid 3-Chloro-2-(methylthio)-5-nitrobenzonitrile.
Dissolve the solid in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
Perform serial dilutions of the stock solution to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
Gas Chromatography (GC) Conditions
Injector: Split/splitless injector, operated in splitless mode for 1 minute to ensure quantitative transfer of the analyte to the column.
Injector Temperature: 250 °C.
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
Oven Temperature Program:
Initial temperature: 70 °C, hold for 2 minutes.
Ramp: Increase the temperature at a rate of 15 °C/min to 300 °C.
Final hold: Hold at 300 °C for 5 minutes.
Mass Spectrometry (MS) Conditions
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra[8].
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.
Visualizing the Fragmentation and Workflow
To better illustrate the predicted fragmentation pathways and the experimental workflow, the following diagrams are provided.
Caption: Predicted major fragmentation pathways of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile.
Caption: Step-by-step experimental workflow for GC-MS analysis.
Conclusion
The structural elucidation of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile via mass spectrometry presents a compelling case study in the predictive power of fragmentation analysis. By understanding the characteristic fragmentation patterns of its individual functional groups, a detailed and informative predicted mass spectrum can be constructed. This guide provides the foundational knowledge and a robust experimental protocol for researchers and scientists to confidently approach the analysis of this and other similarly complex molecules. The comparison with related structures further enhances the analytical power, allowing for a deeper understanding of substituent effects on fragmentation pathways.
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
Mass Spectrometry: Fragmentation. Available at: [Link]
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
Electron impact mass spectra of enamine esters, ketones and nitriles. R Discovery. Available at: [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. Available at: [Link]
Gas-phase fragmentation analysis of nitro-fatty acids. PubMed. Available at: [Link]
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Available at: [Link]
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Chromatography Online. Available at: [Link]
Mass Spectrometry. Michigan State University. Available at: [Link]
Collision-induced dissociation. Wikipedia. Available at: [Link]
3-Chloro-5-nitrobenzonitrile. PubChem. Available at: [Link]
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
FTIR spectroscopy reference peaks for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
An In-Depth Comparative Guide to the FTIR Spectroscopy of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of pharmaceutical research and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the FTIR Spectroscopy of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with complex aromatic compounds such as 3-Chloro-2-(methylthio)-5-nitrobenzonitrile, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for structural elucidation and quality control. This guide provides a comprehensive analysis of the expected FTIR spectral features of this molecule, placed in a comparative context with a structurally related alternative to offer deeper insights into the vibrational characteristics imparted by its unique functional groups.
The molecular structure of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile incorporates a diverse array of functional groups, each with a distinct vibrational signature. The presence of a nitrile (C≡N), a nitro group (NO₂), a thioether (S-CH₃), and a chloro (C-Cl) substituent on a benzene ring creates a complex and informative infrared spectrum. Understanding these characteristic absorptions is crucial for confirming the identity and purity of the compound.
Predicted FTIR Absorption Profile of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
Due to the limited availability of published experimental spectra for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile, the following table outlines the predicted key absorption bands based on established characteristic frequencies of its constituent functional groups.[1][2][3]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H
Stretch
3100 - 3000
Medium
Methyl (in S-CH₃)
Asymmetric & Symmetric Stretch
2980 - 2850
Medium
Nitrile (C≡N)
Stretch
2260 - 2240
Medium
Aromatic C=C
Stretch
1600 - 1475
Medium-Weak
Nitro (NO₂)
Asymmetric Stretch
1550
Strong
Methyl (in S-CH₃)
Bending
~1450
Medium
Nitro (NO₂)
Symmetric Stretch
1350
Strong
Aromatic C-H
In-plane Bend
1250 - 1000
Weak
C-N (Aromatic)
Stretch
1434 - 1227
Medium
C-S (Thioether)
Stretch
700 - 600
Weak
C-Cl (Aromatic)
Stretch
800 - 600
Strong
Aromatic C-H
Out-of-plane Bend
900 - 690
Strong
Comparative Analysis with 4-Chloro-3-nitrobenzonitrile
To provide a practical reference, we will compare the predicted spectrum of our target molecule with the known vibrational analysis of 4-Chloro-3-nitrobenzonitrile.[4] This comparison will highlight the influence of the 2-(methylthio) group on the overall FTIR spectrum.
The presence of these bands are key differentiators, confirming the methylthio substitution.
Experimental Protocol for FTIR Analysis
The following is a standard procedure for obtaining the FTIR spectrum of a solid sample like 3-Chloro-2-(methylthio)-5-nitrobenzonitrile using the KBr pellet technique.
Drying: Gently grind approximately 100 mg of KBr in an agate mortar to a fine powder. Dry the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
Sample Preparation: Weigh approximately 1-2 mg of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile and add it to the dried KBr in the mortar.
Mixing: Thoroughly grind the sample and KBr together for 3-5 minutes until a homogeneous mixture is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
Pressing: Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of ±2 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Background Correction: Record a background spectrum of the empty spectrometer and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Visualizations
Caption: Molecular structure of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The FTIR spectrum of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is predicted to exhibit a series of characteristic absorption bands corresponding to its nitrile, nitro, methylthio, and chloro-aromatic functionalities. By comparing these predicted frequencies with those of a structurally similar compound, 4-Chloro-3-nitrobenzonitrile, we can confidently assign the key vibrational modes and highlight the unique spectral contributions of the methylthio group. The experimental protocol provided outlines a robust method for obtaining a high-quality spectrum, which is essential for the unambiguous identification and characterization of this and other novel pharmaceutical compounds.
References
Ramachandran, S., & Velraj, G. (n.d.). FT-IR, FT-RAMAN SPECTRAL ANALYSIS AND DENSITY FUNCTIONAL THEORY CALCULATIONS STUDIES OF 3-CHLORO-2-NITROBENZYL ALCOHOL.
FTIR spectra of the reference samples and their comparison with...
Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry. (n.d.).
Table of Characteristic IR Absorptions. (n.d.).
3-Chloro-2-(methylthio)-5-nitrobenzonitrile 5g - Dana Bioscience. (n.d.).
A Comparative Efficacy Analysis of Benzonitrile-Containing Scaffolds as Anticancer Agents
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of chemical scaffolds explored, the benzonitrile moiety has e...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of chemical scaffolds explored, the benzonitrile moiety has emerged as a privileged structure in the design of potent anticancer compounds. Its unique electronic properties and ability to participate in key molecular interactions have led to the development of numerous derivatives targeting various hallmarks of cancer. This guide provides a comprehensive comparison of the in vitro efficacy of distinct classes of benzonitrile analogs, with a focus on their antiproliferative activities against a range of human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies employed to elucidate their therapeutic potential.
The Benzonitrile Scaffold in Anticancer Drug Discovery
The benzonitrile unit, a benzene ring substituted with a cyano group, serves as a versatile building block in medicinal chemistry. The nitrile group is a strong electron-withdrawing group, which can influence the molecule's overall electronic distribution, polarity, and ability to act as a hydrogen bond acceptor. These features are critical for the interaction of small molecules with biological targets such as enzymes and receptors that are dysregulated in cancer.[1] A significant body of research has been dedicated to the inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), by benzonitrile-containing molecules.[1][2]
This guide will focus on a comparative analysis of three distinct classes of benzonitrile derivatives that have shown significant promise as anticancer agents:
Benzothiophene Acrylonitrile Analogs: These compounds bear a structural resemblance to combretastatins, known microtubule-targeting agents.[3]
Benzofuran-Based Nitrile Derivatives: This class of compounds has been investigated for its ability to inhibit EGFR tyrosine kinase (EGFR-TK), a key driver in several cancers.[2]
Indole-Acrylonitrile Derivatives: These molecules have demonstrated broad-spectrum antiproliferative activity across a diverse panel of cancer cell lines.[4]
Comparative In Vitro Efficacy of Benzonitrile Analogs
The antiproliferative activity of these benzonitrile analogs has been extensively evaluated against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. The 50% growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are a key metric for comparing their efficacy.
Note: The data presented is a summary of reported values. For a comprehensive overview, please refer to the cited literature.
From the comparative data, it is evident that Indole-Acrylonitrile derivative 5c exhibits remarkable potency across a broad range of cancer cell lines, with GI50 values in the nanomolar range for several lines.[4] Benzothiophene Acrylonitrile Analog 6 also demonstrates potent activity, particularly against leukemia and CNS cancer cell lines.[3] The Benzofuran-Based Nitrile Compound 2 shows more moderate activity, with its primary target being EGFR-TK.[2]
Structure-Activity Relationship (SAR) Insights
The observed differences in efficacy among these benzonitrile analogs can be attributed to their distinct structural features.
Benzothiophene Acrylonitriles: For this class, the Z-configuration of the acrylonitrile double bond and the presence of a 3,4,5-trimethoxyphenyl group are crucial for activity, mimicking the structural features of combretastatin A4 that are essential for tubulin binding.[3] Interestingly, the E-isomer of one analog also showed very potent growth inhibition, suggesting that the stereochemistry of the double bond plays a nuanced role in the activity of these compounds.[3]
Benzofuran-Based Nitriles: In the cyanobenzofuran series, the nature of the substituent on the amino group attached to the benzofuran core significantly influences EGFR-TK inhibitory activity. For instance, compounds incorporating a phenethyl moiety displayed higher inhibitory activity against EGFR than those with a benzyl fragment.[2]
Indole-Acrylonitriles: The introduction of a methyl group at the N1 position of the indole ring generally leads to compounds with greater or equivalent activity compared to their unsubstituted counterparts.[4] Furthermore, the substitution pattern on the phenyl ring attached to the acrylonitrile moiety plays a critical role, with a dimethylamino group at the para-position conferring significant potency.[4]
Experimental Methodologies
The evaluation of the anticancer efficacy of these compounds relies on robust and standardized experimental protocols.
This assay is a cornerstone for assessing the cytotoxic potential of novel compounds.
Protocol:
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-20,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically ranging from 10 nM to 100 µM) or a vehicle control (e.g., DMSO).
Incubation: The treated plates are incubated for 48-72 hours.
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours.
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
This assay specifically measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol:
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant human EGFR kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.
Compound Addition: The test compounds are added to the wells at various concentrations.
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 30-60 minutes).
Detection: The amount of phosphorylated substrate is quantified using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a specific antibody that recognizes the phosphorylated substrate.
Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing the Rationale: Workflow and Pathways
To better understand the process of evaluating these compounds and their potential mechanism of action, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway targeted by some of these agents.
Caption: A generalized workflow for the synthesis, in vitro evaluation, and lead identification of novel anticancer compounds.
Caption: A simplified representation of the EGFR signaling pathway and the inhibitory action of benzofuran-based nitrile analogs.
Conclusion
The comparative analysis of benzothiophene, benzofuran, and indole-based acrylonitrile analogs underscores the versatility of the benzonitrile scaffold in the design of potent anticancer agents. The indole-acrylonitrile derivative 5c has emerged as a particularly promising lead compound due to its broad-spectrum, nanomolar potency against a diverse panel of human cancer cell lines.[4] The structure-activity relationship studies highlight the critical role of specific substitutions and stereochemistry in determining the biological activity of these compounds. The experimental protocols detailed herein provide a foundation for the continued exploration and optimization of these and other benzonitrile-containing molecules as next-generation cancer therapeutics. Further investigations into the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of these lead compounds are warranted to translate their in vitro promise into clinical reality.
References
A new library of small molecules with structural features resembling combretastatin analogs was synthesized and evaluated for anticancer activity against a panel of 60 human cancer cell lines. (2014). PLoS ONE. [Link]
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2021). Taylor & Francis Online. [Link]
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2012). ACS Publications. [Link]
Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. (2006). ACS Publications. [Link]
Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2021). MDPI. [Link]
Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs as potential anticancer agents. (2012). PLoS ONE. [Link]
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2022). MDPI. [Link]
Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2013). ResearchGate. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile
This document provides a detailed protocol for the safe handling and disposal of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile. As a compound integrating multiple reactive functional groups, its management requires a nuanc...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe handling and disposal of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile. As a compound integrating multiple reactive functional groups, its management requires a nuanced understanding of its chemical personality. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring that safety and compliance are built into the laboratory workflow. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Part 1: Hazard Assessment and Chemical Characterization
A thorough understanding of the molecule's structure is paramount to predicting its behavior and implementing appropriate safety controls. 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is a complex aromatic compound with distinct functional groups, each contributing to its overall hazard profile.
Chemical and Physical Properties
Data
Molecular Formula
C₈H₅ClN₂O₂S
Appearance
Likely a solid (powder or crystals) based on similar structures.
The potential risks associated with this compound are not monolithic; they are a synthesis of the hazards posed by its constituent parts:
Nitroaromatic Group (-NO₂): Aromatic nitro compounds are known for their chemical reactivity and potential instability. They can act as strong oxidizing agents and may react vigorously, and in some cases explosively, with reducing agents.[3] A critical and often overlooked danger is their reaction with bases (e.g., sodium hydroxide), which can form shock-sensitive explosive salts, even in the presence of solvents.[3] From a toxicological standpoint, many nitroaromatic compounds are toxic and are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their persistence and potential for harm in the environment.[6]
Organochloride Group (-Cl): The presence of a halogen on the aromatic ring means that this compound is a halogenated organic. While this enhances its utility in synthesis, it complicates disposal. Combustion of halogenated compounds can produce toxic and corrosive byproducts like hydrogen chloride (HCl) if not performed in a specialized high-temperature incinerator equipped with appropriate scrubbers.
Nitrile Group (-C≡N): The nitrile functional group is associated with significant toxicity. Compounds containing this group can be harmful if inhaled, ingested, or absorbed through the skin.[7] Regulations for shipping and transport often classify nitriles as toxic substances.[4]
Methylthio Group (-SCH₃): As an organosulfur compound, its disposal via incineration requires special consideration. The combustion of sulfur-containing materials can release sulfur oxides (SOx), which are major air pollutants and contributors to acid rain.[8] Therefore, disposal must be handled by facilities capable of managing these emissions.
Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on its profile, 3-Chloro-2-(methylthio)-5-nitrobenzonitrile waste would be classified as hazardous due to:
Toxicity: The presence of the nitrile group and the general toxicity associated with nitroaromatics.[9]
Reactivity: The potential for explosive decomposition or violent reaction of the nitro group with bases or reducing agents.[3]
Therefore, its disposal is strictly regulated and must follow federal and state guidelines for hazardous waste management.[10]
Part 2: Pre-Disposal Operations and Safety Protocols
Safe disposal begins long before the waste container is full. It starts with proper handling, segregation, and containment at the point of generation. Adherence to the laboratory's written Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), is required at all times.[11][12][13]
Mandatory Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.
Protects against splashes and accidental contact, as the compound is expected to be a serious eye irritant.[2][5]
Hand Protection
Nitrile rubber gloves (minimum 0.11 mm thickness).[1]
Prevents dermal absorption, a primary route of exposure for toxic nitriles and nitroaromatics.[1][7]
Body Protection
Long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[7]
Protects skin from contamination and prevents the transfer of the chemical outside the laboratory.
Respiratory Protection
Use only in a certified chemical fume hood.[12] If engineering controls fail, use a NIOSH-approved respirator.
Prevents inhalation of dust or aerosols, a key exposure route for toxic nitriles.[14]
Waste Segregation and Containerization:
Designated Waste Container: Use only a dedicated, properly vetted hazardous waste container. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is typically appropriate.
Incompatibility is Key: The primary directive is to never mix this waste with other chemical streams. Specifically, it must be kept separate from:
Bases (e.g., hydroxides, amines): To prevent the formation of explosive salts.[3]
Reducing Agents (e.g., hydrides, metal powders): To avoid vigorous and potentially explosive reactions.[3][15]
Acids: While less reactive than with bases, mixing with acids is ill-advised as it can lead to unforeseen reactions.
Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[13] The label must include:
The words "Hazardous Waste"
The full chemical name: "3-Chloro-2-(methylthio)-5-nitrobenzonitrile"
An accurate statement of the hazards (e.g., "Toxic," "Reactive")
The date on which waste was first added to the container.
Spill Management Protocol:
For small-scale laboratory spills:
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves airborne dust, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Control and Contain: Don appropriate PPE. Prevent the spill from spreading by creating a dike around it with an inert, non-combustible absorbent material like sand or vermiculite.[16] Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16] Avoid creating dust.
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
Documentation: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.
Part 3: Step-by-Step Disposal Workflow
Direct chemical treatment or neutralization of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile at the bench is not recommended for laboratory personnel. The compound's reactivity and toxicity profile make such procedures inherently risky without specialized equipment and expertise. The only safe, compliant, and scientifically sound disposal pathway is through a licensed hazardous waste management facility.
Operational Steps:
Waste Generation & Collection: Collect all waste containing 3-Chloro-2-(methylthio)-5-nitrobenzonitrile (e.g., pure compound, contaminated consumables, solutions) in a properly labeled hazardous waste container located in a designated Satellite Accumulation Area (SAA). The container must be kept closed except when actively adding waste.[17]
Accumulation Time Limits: Be aware of your laboratory's generator status (e.g., Small Quantity Generator, Large Quantity Generator), as this dictates the maximum amount of waste that can be stored on-site and the timeframe for its removal.[9][18]
Request for Pickup: Once the container is full or nearing its accumulation time limit, contact your institution's EHS department (or equivalent) to arrange for a waste pickup.
Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF). This facility will have the necessary permits and technology (e.g., high-temperature hazardous waste incinerator with acid gas scrubbers) to destroy the chemical in an environmentally sound and legally compliant manner.
Manifest Tracking: The entire process, from the laboratory ("cradle") to the final disposal facility ("grave"), is tracked using a hazardous waste manifest system, ensuring accountability and compliance.[18]
Prohibited Actions:
DO NOT pour this chemical or any solution containing it down the drain. It is toxic to aquatic life and this action is a serious regulatory violation.[1]
DO NOT attempt to neutralize this chemical with strong bases or reducing agents. This can create a significant explosion hazard.[3]
DO NOT dispose of this chemical in the regular trash.
DO NOT incinerate in a standard laboratory setting or outdoors. This will release toxic and polluting gases (HCl, NOx, SOx).[8]
Part 4: Visualized Disposal Workflow and References
To ensure clarity, the decision-making process for the disposal of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is summarized in the workflow diagram below.
Caption: Disposal workflow for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile.
References
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